2-(4-Methoxyphenoxy)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGJUBFCROCTOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377621 | |
| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19434-36-7 | |
| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Methoxyphenoxy)benzaldehyde, a key organic intermediate.
Chemical Identity and Properties
This compound is an aromatic aldehyde containing a methoxy-substituted phenoxy group at the ortho position. Its unique structure makes it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 19434-36-7[1] |
| Molecular Formula | C₁₄H₁₂O₃[1] |
| Linear Formula | H₃COC₆H₄OC₆H₄CHO |
| SMILES | O=Cc1ccccc1Oc2ccc(OC)cc2 |
| InChI | InChI=1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 |
| InChIKey | ZPGJUBFCROCTOT-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 228.24 g/mol [1] |
| Appearance | Solid |
| Melting Point | 57-61 °C |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Purity | Commercially available at 97% purity[1] |
Synthesis
Proposed Synthetic Pathway: Ullmann Condensation
The synthesis involves the copper-catalyzed reaction between 2-fluorobenzaldehyde and 4-methoxyphenol in the presence of a base.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted)
Materials:
-
2-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from similar compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm. - Aromatic protons (8H) in the range of δ 6.8-8.0 ppm, showing complex splitting patterns due to the disubstituted benzene rings. - Methoxy protons (-OCH₃) singlet around δ 3.8 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons in the region of δ 110-160 ppm. - Methoxy carbon (-OCH₃) signal around δ 55 ppm. |
| FT-IR (cm⁻¹) | - C=O stretch (aldehyde) around 1700 cm⁻¹. - C-O-C stretch (ether) around 1250 cm⁻¹. - C-H stretches (aromatic and aldehyde) around 2700-3100 cm⁻¹. - C=C stretches (aromatic) around 1450-1600 cm⁻¹. |
Biological Activity and Applications in Drug Development
There is currently no specific information available in the searched literature regarding the biological activity or applications in drug development of this compound.
However, structurally related compounds have shown interesting biological properties. For instance, 2-hydroxy-4-methoxybenzaldehyde, which shares a similar substitution pattern, has been reported to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[6] It is important to note that the presence of the hydroxyl group in this analog likely plays a significant role in its biological activity, and it cannot be assumed that this compound would exhibit the same effects.
The core structure of this compound, a diaryl ether, is a common motif in many biologically active molecules and pharmaceuticals. The aldehyde functional group is also a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as imines, alcohols, and carboxylic acids.
Potential Research Directions
Given the lack of data, the following areas represent potential avenues for future research:
-
Synthesis of Derivatives: The aldehyde functionality can be used to synthesize a library of derivatives for biological screening.
-
Biological Screening: The compound and its derivatives could be screened for various biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.
-
Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets.
Caption: Potential workflow for drug discovery research.
Safety Information
Based on available data, this compound is classified with the following hazards:
-
Hazard Statements: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life).
-
Precautionary Statements: P273, P280, P302 + P352, P305 + P351 + P338 + P310.
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eyeshields, faceshields, and gloves when handling this compound.
Conclusion
This compound is a readily accessible organic compound with potential as a building block in the synthesis of more complex molecules. While its own biological properties are yet to be explored, its structural features suggest that it could be a valuable starting material for the development of new therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biomolther.org [biomolther.org]
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-methoxyphenoxy)benzaldehyde, a key intermediate in the development of various organic molecules. This document details two core synthetic strategies: Nucleophilic Aromatic Substitution (SNAc) and the Ullmann Condensation. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to support researchers in the practical application of these methods.
Introduction
This compound is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzaldehyde moiety ortho-substituted with a 4-methoxyphenoxy group, offers a versatile scaffold for the synthesis of more complex molecules. The aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, while the diaryl ether linkage is a common motif in many biologically active compounds. This guide focuses on the two most prevalent methods for constructing this C-O-C linkage.
Synthesis Pathways
The formation of the diaryl ether bond in this compound is typically achieved through either a nucleophilic aromatic substitution reaction or a copper-catalyzed Ullmann condensation.
Nucleophilic Aromatic Substitution (SNAr)
The nucleophilic aromatic substitution pathway is a common and often high-yielding method for the synthesis of diaryl ethers. This reaction involves the displacement of a leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile. In the synthesis of this compound, a 2-halobenzaldehyde (such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) is treated with 4-methoxyphenol in the presence of a base.
The reaction is facilitated by the electron-withdrawing aldehyde group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. Fluorine is an excellent leaving group for SNAr reactions, often leading to higher yields and milder reaction conditions compared to chlorine.
Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers[1][2]. This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr. The reaction typically involves a phenol and an aryl halide in the presence of a stoichiometric or catalytic amount of copper, a base, and a high-boiling polar solvent.
Modern modifications of the Ullmann reaction often utilize copper(I) salts and ligands to facilitate the reaction under milder conditions[3]. For the synthesis of this compound, this would involve the coupling of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with 4-methoxyphenol.
Data Presentation
The following tables summarize the reagents, reaction conditions, and expected outcomes for the synthesis of this compound. It is important to note that while the protocol for the SNAr reaction is adapted from a high-yield synthesis of the 4-isomer, yields for the 2-isomer may vary due to steric effects.
Table 1: Reagents and Reaction Conditions
| Parameter | Nucleophilic Aromatic Substitution | Ullmann Condensation |
| Aryl Halide | 2-Fluorobenzaldehyde | 2-Chlorobenzaldehyde |
| Nucleophile | 4-Methoxyphenol | 4-Methoxyphenol |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Catalyst | None | Copper(I) Iodide (CuI) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) or Pyridine |
| Temperature | 140 °C[1] | 120-160 °C |
| Reaction Time | 30-60 minutes[1] | 12-24 hours |
Table 2: Expected Quantitative Data
| Data Point | Nucleophilic Aromatic Substitution | Ullmann Condensation |
| Theoretical Yield | Based on limiting reagent | Based on limiting reagent |
| Expected % Yield | 70-95% (inferred from 4-isomer) | 50-80% |
| Appearance | Off-white to pale yellow solid | Light brown solid |
| Melting Point (°C) | Not reported (expected > 60°C) | Not reported |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from the synthesis of 4-(4-methoxyphenoxy)benzaldehyde.
Materials:
-
2-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Heptane
-
Dichloromethane
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), 2-fluorobenzaldehyde (1.0 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 140 °C and stir vigorously for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (5x) to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and heptane to yield this compound as a solid.
Protocol 2: Synthesis via Ullmann Condensation
This is a general protocol based on established Ullmann condensation procedures.
Materials:
-
2-Chlorobenzaldehyde
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
Anhydrous Dimethylformamide (DMF) or Pyridine
-
Toluene
-
Deionized Water
-
Saturated Ammonium Chloride Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry three-neck flask under an inert atmosphere (e.g., nitrogen), add 4-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF or pyridine.
-
Heat the mixture to 80-90 °C and stir for 30 minutes.
-
Add 2-chlorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Increase the temperature to 140-160 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with toluene and wash with a saturated aqueous solution of ammonium chloride and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
References
Physical and chemical properties of 2-(4-Methoxyphenoxy)benzaldehyde
An In-depth Technical Guide to 2-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and logical visualizations to support further research and application.
Core Chemical Information
This compound is an aromatic aldehyde with a methoxyphenoxy substituent at the ortho position. Its chemical structure consists of a benzaldehyde ring linked to a methoxybenzene ring through an ether bond.
Table 1: Compound Identifiers
| Identifier | Value | Reference |
| CAS Number | 19434-36-7 | [1] |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.24 g/mol | [1] |
| InChI | 1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 | [1] |
| InChIKey | ZPGJUBFCROCTOT-UHFFFAOYSA-N | [1] |
| SMILES | O=Cc1ccccc1Oc2ccc(OC)cc2 | [1] |
Physical and Chemical Properties
Table 2: Physical Properties
| Property | This compound | 3-(4-Methoxyphenoxy)benzaldehyde | 4-(4-Methoxyphenoxy)benzaldehyde |
| Physical Form | Solid[1] | Liquid[2] | Solid |
| Melting Point | 57-61 °C[1] | Not applicable | 58-62 °C[3] |
| Boiling Point | Predicted: 359.5 ± 27.0 °C at 760 mmHg | 145 °C at 0.4 mmHg[2][4] | Predicted: 359.5 ± 27.0 °C at 760 mmHg[3] |
| Density | Predicted: 1.166 ± 0.06 g/cm³ | 1.089 g/mL at 25 °C[2] | Predicted: 1.166 ± 0.06 g/cm³[3] |
| Refractive Index (n20/D) | Not available | 1.596[2] | Predicted: 1.591 |
| Solubility | Soluble in organic solvents such as chloroform and DMSO. | Not specified. | Soluble in organic solvents. |
Table 3: Spectral Data (Predicted and Comparative)
| Data Type | This compound (Predicted/Expected) | Data from Isomers/Related Compounds |
| ¹H NMR | Expected chemical shifts (CDCl₃): Aldehyde proton (CHO) ~9.8-10.0 ppm (singlet); Aromatic protons ~6.8-8.0 ppm (multiplets); Methoxy protons (OCH₃) ~3.8 ppm (singlet). | 4-isomer (experimental, CDCl₃): 9.90 (s, 1H, CHO), 7.81-7.83 (m, 2H), 6.99-7.05 (m, 4H), 6.92-6.95 (m, 2H), 3.83 (s, 3H, OCH₃).[5] |
| ¹³C NMR | Expected chemical shifts (CDCl₃): Carbonyl carbon (C=O) ~190-192 ppm; Aromatic carbons ~114-162 ppm; Methoxy carbon (OCH₃) ~55-56 ppm. | 4-isomer (experimental, CDCl₃): 190.9 (CHO), 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8 (OCH₃).[5] |
| IR Spectroscopy | Expected characteristic peaks (cm⁻¹): ~2850 and ~2750 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600 and ~1500 (C=C stretch of aromatic rings), ~1240 (asymmetric C-O-C stretch of ether), ~1030 (symmetric C-O-C stretch of ether). | 4-isomer (experimental): 1680 (s, C=O), 1595 (m), 1575 (s), 1495 (s), 1230 (s), 1195 (s), 1150 (s).[5] |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
This method involves the reaction of the sodium salt of 2-hydroxybenzaldehyde with 4-bromoanisole.
Materials:
-
2-Hydroxybenzaldehyde
-
Sodium hydride (NaH)
-
4-Bromoanisole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add 4-bromoanisole (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Synthesis via Ullmann Condensation
This method involves the copper-catalyzed reaction of 2-bromobenzaldehyde with 4-methoxyphenol.[6]
Materials:
-
2-Bromobenzaldehyde
-
4-Methoxyphenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 2-bromobenzaldehyde (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO to the vessel under an inert atmosphere.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain this compound.
Biological Activity and Signaling Pathways
As of the date of this document, there is no specific literature available detailing the biological activity or the involvement of this compound in any signaling pathways. However, research on related benzaldehyde derivatives suggests potential areas for investigation.
For instance, some benzaldehyde derivatives have been reported to exhibit anti-inflammatory effects. One study demonstrated that a novel benzaldehyde from a coral-derived fungus exerted anti-inflammatory effects by suppressing the MAPK signaling pathway in RAW264.7 cells. This was achieved by inhibiting the phosphorylation of JNK, ERK, and p38.
Additionally, benzaldehyde itself has been evaluated for its potential as an antibiotic modulator and has shown toxic effects against Drosophila melanogaster.[7][8] These studies suggest that the benzaldehyde moiety is a pharmacologically active scaffold.
Given the lack of direct evidence, the following diagram illustrates a hypothetical signaling pathway based on the observed anti-inflammatory effects of a related benzaldehyde derivative. This serves as a potential logical framework for future research into the biological activities of this compound.
Conclusion
This compound is a readily synthesizable aromatic compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This guide has summarized its known physical and chemical properties, provided detailed potential synthetic protocols, and suggested avenues for future research into its biological activities based on data from related compounds. The provided visualizations offer clear workflows and logical connections to aid in experimental design and hypothesis generation. Further experimental validation of the predicted properties and biological effects is warranted.
References
- 1. This compound 97 19434-36-7 [sigmaaldrich.com]
- 2. 62373-80-2 CAS MSDS (3-(4-METHOXYPHENOXY)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(4-METHOXYPHENOXY)BENZALDEHYDE 97 CAS#: 78725-47-0 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-Methoxyphenoxy)benzaldehyde and its Isomer
Molecular Structures and Numbering Scheme
The chemical structures and atom numbering schemes for 2-(4-Methoxyphenoxy)benzaldehyde and 4-(4-Methoxyphenoxy)benzaldehyde are depicted below. This numbering is used for the assignment of NMR signals in the subsequent tables.
Caption: Molecular structures of this compound and 4-(4-Methoxyphenoxy)benzaldehyde.
¹H and ¹³C NMR Spectral Data of 4-(4-Methoxyphenoxy)benzaldehyde
The following tables summarize the experimentally determined ¹H and ¹³C NMR spectral data for 4-(4-Methoxyphenoxy)benzaldehyde as reported by Kossmann et al. (2015).[1] The data was acquired in CDCl₃ at 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.[1]
¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.90 | s | 1H | H-7 |
| 7.81-7.83 | m | 2H | H-2, H-6 |
| 6.99-7.05 | m | 4H | H-3, H-5, H-2', H-6' |
| 6.92-6.95 | m | 2H | H-3', H-5' |
| 3.83 | s | 3H | H-8' |
¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 190.9 | C-7 |
| 164.2 | C-4 |
| 157.0 | C-4' |
| 148.3 | C-1' |
| 132.1 | C-2, C-6 |
| 131.0 | C-1 |
| 122.0 | C-2', C-6' |
| 116.9 | C-3, C-5 |
| 115.3 | C-3', C-5' |
| 55.8 | C-8' |
Predicted ¹H and ¹³C NMR Spectral Data for this compound
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of the experimentally determined data for the 4-isomer, combined with established principles of substituent effects in NMR spectroscopy. The electron-withdrawing aldehyde group and the electron-donating methoxyphenoxy group will have distinct effects on the chemical shifts of the aromatic protons and carbons depending on their relative positions.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment | Rationale |
| ~10.4 | s | 1H | H-7 | The aldehyde proton is expected to be deshielded. |
| ~7.9 | dd | 1H | H-6 | Ortho to the aldehyde group, deshielded. |
| ~7.6 | ddd | 1H | H-4 | Influenced by both the aldehyde and phenoxy groups. |
| ~7.2 | d | 1H | H-3 | Ortho to the phenoxy group. |
| ~7.1 | ddd | 1H | H-5 | Influenced by both the aldehyde and phenoxy groups. |
| ~7.0 | d | 2H | H-2', H-6' | Protons on the methoxy-substituted ring. |
| ~6.9 | d | 2H | H-3', H-5' | Protons on the methoxy-substituted ring. |
| ~3.8 | s | 3H | H-8' | Methoxy group protons. |
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~192 | C-7 | Carbonyl carbon, deshielded. |
| ~160 | C-2 | Aromatic carbon attached to the phenoxy group. |
| ~156 | C-4' | Aromatic carbon attached to the methoxy group. |
| ~149 | C-1' | Quaternary carbon of the methoxy-substituted ring. |
| ~135 | C-6 | Aromatic carbon ortho to the aldehyde. |
| ~134 | C-4 | Aromatic carbon para to the aldehyde. |
| ~128 | C-1 | Quaternary carbon of the benzaldehyde ring. |
| ~125 | C-5 | Aromatic carbon meta to the aldehyde. |
| ~122 | C-2', C-6' | Aromatic carbons on the methoxy-substituted ring. |
| ~118 | C-3 | Aromatic carbon ortho to the phenoxy group. |
| ~115 | C-3', C-5' | Aromatic carbons on the methoxy-substituted ring. |
| ~56 | C-8' | Methoxy carbon. |
Experimental Protocol for NMR Spectroscopy
A general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solvent should be chosen based on the solubility of the compound and its chemical inertness.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks.
3. Data Acquisition:
-
For ¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to 1-2 seconds.
-
-
For ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The relaxation delay is typically set to 2-5 seconds.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
For ¹H NMR spectra, integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow involved in the analysis of NMR spectral data for the structural elucidation of an organic compound.
Caption: A flowchart illustrating the general workflow for NMR sample preparation, data acquisition, processing, and analysis.
References
Potential Biological Activities of the 2-(4-Methoxyphenoxy)benzaldehyde Scaffold: A Technical Review
Disclaimer: This technical guide summarizes the documented biological activities of compounds structurally related to 2-(4-Methoxyphenoxy)benzaldehyde. As of the latest literature review, no specific biological activity data for this compound itself has been reported. The information presented herein is based on studies of similar molecules and is intended to provide a predictive overview for researchers, scientists, and drug development professionals.
Introduction
The benzaldehyde scaffold is a versatile pharmacophore present in numerous natural and synthetic compounds exhibiting a wide range of biological activities. The substitution pattern on the phenyl ring, including the presence of methoxy and phenoxy groups, can significantly modulate the pharmacological properties of these molecules. This guide explores the potential biological activities of the this compound core by examining the reported activities of structurally analogous compounds. The primary activities identified in related molecules include antimicrobial, anti-inflammatory, and anticancer effects.
Antimicrobial Activity
Derivatives of methoxy- and hydroxy-substituted benzaldehydes have demonstrated notable antimicrobial properties against a spectrum of pathogens. A prominent example is 2-hydroxy-4-methoxybenzaldehyde, which has been investigated for its antibacterial and antibiofilm efficacy.
Quantitative Antimicrobial Data for Related Compounds
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | IC50 (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | >2048 | - | [1] |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus epidermidis | - | - | - | [2] |
| 2-Hydroxy-4-methoxybenzaldehyde | Proteus mirabilis | 200 | - | - | [3] |
| 2-Hydroxy-4-methoxybenzaldehyde | Gram-negative & Gram-positive bacteria, Fungi | 80-300 | 125-300 | 63.29-167.30 | [4] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of a compound is frequently determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Mechanism of Antimicrobial Action
Studies on 2-hydroxy-4-methoxybenzaldehyde suggest that its antibacterial mechanism against Staphylococcus aureus involves disruption of the cell membrane.[1][5] This is evidenced by an increased release of intracellular proteins and nucleic acids upon treatment with the compound.[1][5] Furthermore, it has been shown to inhibit the formation of biofilms, which are critical for bacterial virulence and resistance.[3] Against Proteus mirabilis, 2-hydroxy-4-methoxybenzaldehyde has been observed to inhibit virulence factors such as urease, hemolysin, and swarming motility.[3]
Caption: Proposed antimicrobial mechanism of 2-hydroxy-4-methoxybenzaldehyde.
Anti-inflammatory Activity
The anti-inflammatory potential of the methoxyphenoxy benzaldehyde scaffold can be inferred from studies on related compounds like 2,4,5-trimethoxybenzaldehyde and 2-methoxy-4-vinylphenol. These compounds have been shown to modulate key inflammatory pathways.
Quantitative Anti-inflammatory Data for Related Compounds
| Compound | Target | Assay | IC50 | Reference |
| 2,4,5-Trimethoxybenzaldehyde | COX-2 (putative) | In vitro COX-2 Inhibition | Data not available | [6] |
| Celecoxib (Reference) | COX-2 | In vitro COX-2 Inhibition | 40 nM | [6] |
IC50: Half-maximal Inhibitory Concentration.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the cyclooxygenase-2 (COX-2) enzyme.[6]
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a solution.
-
Compound Dilution: The test compound is dissolved in a solvent like DMSO and serially diluted to various concentrations.
-
Incubation: The COX-2 enzyme is pre-incubated with the different concentrations of the test compound or a control vehicle for approximately 15 minutes at 37°C.
-
Reaction Initiation: The enzymatic reaction is started by the addition of arachidonic acid.
-
Detection: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is measured using a suitable method, such as an enzyme immunoassay (EIA).
-
IC50 Calculation: The concentration of the test compound that inhibits 50% of the COX-2 enzyme activity (IC50) is calculated from the dose-response curve.
Signaling Pathways in Inflammation
2-methoxy-4-vinylphenol has been shown to exert its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[7] It inhibits the degradation of IκBα, thereby preventing the translocation of the p65 subunit of NF-κB into the nucleus.[7] This, in turn, reduces the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2.[7] Another related mechanism involves the activation of the Nrf2/ARE pathway, which leads to the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[8]
Caption: Anti-inflammatory signaling pathways modulated by related compounds.
Anticancer Activity
Derivatives of benzyloxybenzaldehyde have shown promising anticancer activity, particularly against leukemia cell lines. This suggests that the core benzaldehyde structure with a bulky phenoxy-like substitution at the 2-position could be a valuable scaffold for the development of novel antineoplastic agents.
Quantitative Anticancer Data for Related Compounds
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant Activity | 1-10 | [9] |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 | Potent Activity | <10 | [9] |
| CCY-1a-E2 (2-[(3-Methoxybenzyl)oxy]benzaldehyde) | WEHI-3 | Decreased Viability | 5 | [10] |
| Benzyloxybenzaldehyde Derivatives | A549, H1299 | ALDH1A3 Inhibition | 0.23 - 1.29 | [11] |
IC50: Half-maximal Inhibitory Concentration.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Mechanism of Anticancer Action
Studies on benzyloxybenzaldehyde derivatives have indicated that they can induce apoptosis (programmed cell death) in cancer cells.[9] The mechanism involves the arrest of the cell cycle at the G2/M phase and a loss of mitochondrial membrane potential.[9] More recent research has identified some benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer and associated with poor prognosis.[11]
Caption: Experimental workflow to determine the anticancer mechanism of action.
Conclusion
While direct experimental data on the biological activity of this compound is currently unavailable, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The presence of the methoxyphenoxy group at the 2-position of the benzaldehyde ring is a key structural feature that warrants further exploration. Future research should focus on the synthesis of this compound and its evaluation in a battery of in vitro and in vivo assays to elucidate its specific pharmacological profile and mechanisms of action. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for such investigations.
References
- 1. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Overview of 4-(4-Methoxyphenoxy)benzaldehyde: An Illustrative Technical Guide
Note to the Reader: This technical guide addresses the spectroscopic and synthetic characterization of 4-(4-Methoxyphenoxy)benzaldehyde , a constitutional isomer of the requested topic, 2-(4-Methoxyphenoxy)benzaldehyde. A comprehensive search of the available scientific literature did not yield a complete set of experimental spectroscopic data (FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR) or a specific, detailed synthesis protocol for this compound. Therefore, this document serves as an in-depth illustrative example, providing the type of detailed characterization requested for a closely related and well-documented compound. The experimental data and protocols presented herein are specific to 4-(4-Methoxyphenoxy)benzaldehyde and should not be directly extrapolated to its 2-substituted isomer.
Introduction
4-(4-Methoxyphenoxy)benzaldehyde is an aromatic ether-aldehyde with potential applications in the synthesis of more complex organic molecules in the fields of medicinal chemistry and materials science. Its structural characterization is fundamental for its identification, purity assessment, and utilization in further synthetic endeavors. This guide provides a summary of its key spectroscopic data and a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution.
Spectroscopic Characterization
The spectroscopic characterization of 4-(4-Methoxyphenoxy)benzaldehyde is crucial for confirming its molecular structure. The following sections summarize the key findings from Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 4-(4-Methoxyphenoxy)benzaldehyde reveals characteristic vibrational frequencies corresponding to its principal functional groups.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3005 | Aromatic C-H stretch | Weak |
| 2965 | Asymmetric CH₃ stretch | Weak |
| 2835 | Symmetric CH₃ stretch & Aldehyde C-H stretch | Weak |
| 2745 | Aldehyde C-H stretch (Fermi resonance) | Weak |
| 1680 | C=O (Aldehyde) stretch | Strong |
| 1595 | Aromatic C=C stretch | Medium |
| 1575 | Aromatic C=C stretch | Strong |
| 1495 | Aromatic C=C stretch | Strong |
| 1440 | CH₃ asymmetric bend | Medium |
| 1230 | Aryl-O-C asymmetric stretch | Strong |
| 1195 | In-plane C-H bend | Strong |
| 1150 | In-plane C-H bend | Strong |
| 1085 | In-plane C-H bend | Strong |
| 875 | Out-of-plane C-H bend (p-disubstituted) | Medium |
| 845 | Out-of-plane C-H bend (p-disubstituted) | Medium |
| 830 | Out-of-plane C-H bend (p-disubstituted) | Strong |
| 785 | Out-of-plane C-H bend | Strong |
Data sourced from a published crystal structure report of 4-(4-methoxyphenoxy)benzaldehyde.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.90 | s | 1H | Aldehyde (-CHO) |
| 7.81–7.83 | m | 2H | Aromatic protons ortho to -CHO |
| 6.99–7.05 | m | 4H | Aromatic protons meta to -CHO and ortho to -O- |
| 6.92–6.95 | m | 2H | Aromatic protons meta to -O- |
| 3.83 | s | 3H | Methoxy (-OCH₃) |
Solvent: CDCl₃, Frequency: 500 MHz.[1]
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 190.9 | Aldehyde Carbonyl (C=O) |
| 164.2 | Aromatic Carbon attached to -OAr |
| 157.0 | Aromatic Carbon attached to -OCH₃ |
| 148.3 | Quaternary Aromatic Carbon |
| 132.1 | Aromatic CH ortho to -CHO |
| 131.0 | Quaternary Aromatic Carbon |
| 122.0 | Aromatic CH ortho to -OAr |
| 116.9 | Aromatic CH meta to -CHO |
| 115.3 | Aromatic CH meta to -OCH₃ |
| 55.8 | Methoxy Carbon (-OCH₃) |
Solvent: CDCl₃, Frequency: 126 MHz.[1]
Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde
The synthesis of 4-(4-Methoxyphenoxy)benzaldehyde can be achieved via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-methoxyphenol.[1][2][3][4][5]
Reaction Scheme
Caption: Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde.
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of 4-(4-methoxyphenoxy)benzaldehyde.[2][4][5]
Materials:
-
4-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane
-
n-Heptane
Procedure:
-
In a suitable reaction vessel, combine 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq).
-
Add dimethyl sulfoxide (DMSO) to the mixture.
-
Heat the reaction mixture to 140 °C with stirring for approximately 45-60 minutes.
-
Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and stir for 30 minutes.
-
Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash five times with a saturated aqueous sodium chloride solution (brine) to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil.
-
For purification, dissolve the crude oil in a minimal amount of dichloromethane, transfer to a crystallization dish, and add n-heptane.
-
Allow the solvent to evaporate slowly over several days to facilitate the formation of crystals.
-
Wash the resulting crystals with cold n-heptane and dry under vacuum to obtain pure 4-(4-Methoxyphenoxy)benzaldehyde.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
This technical guide has provided a detailed spectroscopic and synthetic overview of 4-(4-Methoxyphenoxy)benzaldehyde, serving as a comprehensive example of the characterization required for such a compound. The provided FT-IR, ¹H NMR, and ¹³C NMR data are essential for its unambiguous identification. The detailed synthesis protocol and workflow offer a clear and reproducible method for its preparation. It is important to reiterate that this information is for the 4-substituted isomer, and further experimental work would be necessary to fully characterize the target molecule, this compound.
References
Technical Guide: Solubility of 2-(4-Methoxyphenoxy)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Methoxyphenoxy)benzaldehyde. Due to a lack of specific, publicly available quantitative solubility data for this compound, this document focuses on a predicted solubility profile derived from its chemical structure and established principles of organic chemistry. Furthermore, it offers detailed experimental protocols for researchers to precisely determine the solubility of this compound in various organic solvents using the industry-standard shake-flask method coupled with gravimetric analysis. This guide is intended to be a foundational resource for professionals involved in the synthesis, purification, formulation, and application of this compound.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₁₄H₁₂O₃. Its structure features two benzene rings connected by an ether linkage, with an aldehyde group on one ring and a methoxy group on the other. This combination of functional groups results in a molecule of intermediate polarity. The aromatic rings contribute significant nonpolar character, while the aldehyde, ether, and methoxy groups introduce polar sites capable of engaging in dipole-dipole interactions and acting as hydrogen bond acceptors.[1][2][3] Understanding the solubility of this compound is critical for its handling and application in areas such as synthetic chemistry, materials science, and drug discovery.
Compound Properties:
-
Molecular Formula: C₁₄H₁₂O₃
-
Molecular Weight: 228.24 g/mol
-
Appearance: Typically a solid at room temperature.
-
Key Functional Groups: Aldehyde, Ether, Aromatic Rings, Methoxy Group.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a range of common organic solvents.[4][5] The molecule's significant nonpolar surface area from the two phenyl rings, combined with its polar functional groups, suggests it will be most soluble in solvents of intermediate polarity.
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High | Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, and Ethyl Acetate are expected to be excellent solvents. Their polarity is suitable for solvating the aldehyde and ether groups without being hindered by the large nonpolar regions of the molecule.[4] |
| Polar Protic | Moderate | Solvents such as Ethanol and Methanol are expected to show moderate solubility. While they can act as hydrogen bond donors to the ether and aldehyde oxygens, the large hydrophobic character of the solute may limit extensive solvation.[1] |
| Aromatic | High | Toluene and Benzene are predicted to be effective solvents. The aromatic nature of the solvent can engage in favorable π-π stacking interactions with the phenyl rings of the solute molecule. |
| Nonpolar | Low to Insoluble | In nonpolar aliphatic solvents like Hexane and Cyclohexane, solubility is expected to be very low. The energy required to break the solute's crystal lattice and solvate its polar functional groups would not be compensated by weak van der Waals forces with the solvent.[4][5] |
| Highly Polar (Aqueous) | Insoluble | The compound is expected to be virtually insoluble in water. The large, nonpolar aromatic structure dominates the molecule, making it highly hydrophobic and unable to overcome the strong hydrogen bonding network of water.[1] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[6][7] The following protocol details this method coupled with gravimetric analysis for quantification.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or orbital incubator
-
Centrifuge
-
Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric pipettes
-
Pre-weighed evaporating dishes or vials for gravimetric analysis
-
Vacuum oven or desiccator
Methodology: Shake-Flask Method
-
Preparation of Solvent Systems: Prepare the desired organic solvents. Ensure they are pure and dry.
-
Addition of Solute: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. "Excess" means that a visible amount of undissolved solid remains at the bottom of the vial, ensuring that a saturated solution is formed.[8]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium.[9][10]
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.[9]
-
Sample Collection: Carefully draw the clear supernatant (the saturated solution) using a syringe. Attach a syringe filter and dispense a precise volume (e.g., 1.0 mL) of the filtrate into a pre-weighed, clean, and dry evaporating dish.[10] This step is critical to remove any microscopic undissolved particles.
Quantification: Gravimetric Analysis
-
Solvent Evaporation: Place the evaporating dish containing the filtrate into a vacuum oven at a moderate temperature to slowly evaporate the solvent. Avoid high temperatures that could cause the solute to decompose. Alternatively, use a gentle stream of inert gas (like nitrogen) or a desiccator.
-
Drying to Constant Weight: Once the solvent is fully evaporated, continue to dry the solid residue in the vacuum oven or desiccator until a constant weight is achieved. This is confirmed by repeated weighings until two consecutive measurements are within an acceptable margin (e.g., ±0.1 mg).[11]
-
Final Weighing: Record the final, constant weight of the evaporating dish with the dry solute residue.
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g / 100 mL) = [ ( W₂ - W₁ ) / V ] × 100
Where:
-
W₁ = Initial weight of the empty evaporating dish (g)
-
W₂ = Final weight of the evaporating dish with the dried solute (g)
-
V = Volume of the filtrate transferred to the dish (mL)
This procedure should be repeated for each solvent and at each desired temperature to generate a comprehensive solubility profile.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination.
Disclaimer: The predicted solubility data presented in this document is for estimation purposes only. For accurate quantitative values, the experimental protocols outlined herein should be performed.
References
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. pharmajournal.net [pharmajournal.net]
Thermogravimetric Analysis of 2-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thermogravimetric Analysis
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials. By precisely monitoring weight loss, TGA provides valuable insights into physical and chemical phenomena such as desorption, decomposition, and oxidation.[1]
For a molecule like 2-(4-Methoxyphenoxy)benzaldehyde, TGA can elucidate its thermal stability, identify the temperature ranges of decomposition, and provide clues about the degradation mechanism. Such information is critical in drug development for understanding the stability of active pharmaceutical ingredients (APIs) and in materials science for assessing the performance of organic compounds at elevated temperatures.
Experimental Protocol: Thermogravimetric Analysis of a Solid Organic Compound
The following is a detailed methodology for conducting a TGA experiment on a solid organic compound such as this compound.
2.1. Instrumentation
A standard thermogravimetric analyzer is required, equipped with a high-precision balance, a furnace capable of reaching at least 800°C, and a system for controlled gas flow.[2]
2.2. Sample Preparation
-
Ensure the this compound sample is in a dry, powdered form to ensure uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).[3] The sample size should be chosen to be representative while avoiding issues with heat and mass transfer.
2.3. TGA Instrument Setup and Execution
-
Gas Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30°C for 5 minutes.
-
Increase the temperature at a linear heating rate of 10°C/min from 30°C to 800°C. A controlled heating rate is essential for obtaining reproducible results.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature throughout the experiment.
2.4. Data Analysis
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve), which plots the rate of mass loss versus temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.[1]
-
Determine key thermal stability parameters from the TGA and DTG curves, such as the onset temperature of decomposition (Tonset), the temperature of 5% weight loss (T5%), and the temperature of maximum decomposition rate (Tmax).
Representative Data and Interpretation
In the absence of specific experimental data for this compound, the following table summarizes expected quantitative data based on the thermal behavior of related aromatic ethers and benzaldehydes. Aromatic aldehydes with methoxy groups may exhibit lower thermal stability.[5] Phenoxy resins, which contain ether linkages similar to the target molecule, often show decomposition in distinct stages.[6]
Table 1: Representative TGA Data for this compound
| Parameter | Value (°C) | Description |
| Tonset | ~250 | The temperature at which significant decomposition begins. |
| T5% | ~275 | The temperature at which 5% of the initial mass is lost. |
| Tmax1 | ~350 | The temperature of the maximum rate for the first major decomposition step. |
| Tmax2 | ~550 | The temperature of the maximum rate for the second major decomposition step. |
| Residual Mass @ 800°C | < 10% | The percentage of mass remaining at the end of the experiment. |
Interpretation:
The TGA curve of this compound is expected to show a multi-step decomposition profile. The initial weight loss, occurring at lower temperatures, can be attributed to the cleavage of the ether linkages and the loss of the methoxy and aldehyde functional groups. Subsequent weight loss at higher temperatures likely corresponds to the degradation of the aromatic backbone.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for a TGA experiment.
4.2. Hypothesized Thermal Decomposition Pathway
The thermal decomposition of this compound is likely to proceed through the cleavage of its ether linkages and the loss of its functional groups. The following diagram presents a plausible, albeit simplified, decomposition pathway.
Conclusion
This technical guide provides a framework for understanding and performing the thermogravimetric analysis of this compound. Although specific experimental data for this compound is not available, the provided experimental protocol and representative data, derived from the analysis of structurally similar compounds, offer valuable guidance for researchers. The hypothesized decomposition pathway and experimental workflow diagrams serve as useful visual aids for comprehending the TGA process and the potential thermal behavior of this molecule. Accurate experimental determination of the TGA curve for this compound is recommended for precise characterization.
References
- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. etamu.edu [etamu.edu]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dibenzo[b,f]oxazepine Derivatives from 2-(4-Methoxyphenoxy)benzaldehyde
Application Notes and Protocols for the Synthesis of Dibenzo[b,f][1][2]oxazepine Derivatives from 2-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of dibenzo[b,f][1][2]oxazepine derivatives. This tricyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anticonvulsant, and neuroleptic properties.[3]
The synthetic strategy outlined herein involves a two-step process: the ortho-halogenation of this compound followed by an Ullmann condensation with a 2-aminophenol to construct the dibenzo[b,f][1][2]oxazepine core.
Application Notes
The dibenzo[b,f][1][2]oxazepine scaffold is a core component of numerous biologically active compounds. The strategic incorporation of substituents on both the phenoxy and benzaldehyde rings of the starting material allows for the generation of a diverse library of derivatives with potentially unique pharmacological profiles.
Key Biological Activities of Dibenzo[b,f][1][2]oxazepine Derivatives:
-
Antipsychotic Activity: Certain derivatives have shown significant potential as antipsychotic agents.[1]
-
Anticonvulsant Properties: This class of compounds has been investigated for its efficacy in controlling seizures.[3]
-
Neuroleptic Effects: The dibenzo[b,f][1][2]oxazepine core is found in drugs that impact the central nervous system.[3]
-
Anti-inflammatory and Antimicrobial Activities: Some synthesized benzoxazepine derivatives have demonstrated anti-inflammatory and antimicrobial properties.[3]
-
Anticancer Potential: Derivatives have displayed cytotoxicity against various solid tumor cell lines.[3]
-
Irritant Properties: It is noteworthy that the parent compound, dibenz-[b,f]-[1][2]-oxazepine (CR gas), is a known irritant.[4]
The synthesis of various substituted dibenzo[b,f][1][2]oxazepines allows for the exploration of structure-activity relationships (SAR), which is crucial in drug discovery and development. By modifying the substitution pattern, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds.
Proposed Synthetic Workflow
The synthesis of dibenzo[b,f][1][2]oxazepine derivatives from this compound can be logically divided into two main stages: ortho-halogenation and subsequent Ullmann condensation.
Caption: Proposed two-stage synthesis of dibenzo[b,f][1][2]oxazepines.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-(4-methoxyphenoxy)benzaldehyde (Hypothetical)
This protocol is a representative procedure for the ortho-halogenation of a benzaldehyde derivative, adapted for this compound. Optimization may be required.
Materials:
-
This compound
-
N-Chlorosuccinimide (NCS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Toluenesulfonic acid (PTSA)
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), N-chlorosuccinimide (1.2 eq), Pd(OAc)₂ (0.05 eq), and PTSA (0.2 eq).
-
Add anhydrous 1,2-dichloroethane as the solvent.
-
Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6-(4-methoxyphenoxy)benzaldehyde.
Protocol 2: Synthesis of a Substituted Dibenzo[b,f][1][2]oxazepine via Ullmann Condensation
This protocol describes the copper-catalyzed cyclocondensation of a 2-halobenzaldehyde with a 2-aminophenol.[2]
Materials:
-
2-Chloro-6-(4-methoxyphenoxy)benzaldehyde (from Protocol 1)
-
2-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-chloro-6-(4-methoxyphenoxy)benzaldehyde (1.0 eq), 2-aminophenol (1.1 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired dibenzo[b,f][1][2]oxazepine derivative.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Ullmann Condensation
| Entry | 2-Halobenzaldehyde | 2-Aminophenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzaldehyde | 2-Aminophenol | CuI | K₂CO₃ | DMF | 120 | 24 | 68-72[2] |
| 2 | 2-Bromo-5-nitrobenzaldehyde | 4-Methyl-2-aminophenol | Cu powder | K₂CO₃ | Pyridine | Reflux | 12 | 75 |
| 3 | 2-Chlorobenzaldehyde | 2-Amino-4-nitrophenol | CuI | Cs₂CO₃ | DMF | 120 | 36 | 82 |
Note: The data in this table is based on literature reports for analogous reactions and serves as a guideline. Actual results with 2-chloro-6-(4-methoxyphenoxy)benzaldehyde may vary.
Signaling Pathway Diagram
While a specific signaling pathway for a novel dibenzo[b,f][1][2]oxazepine derivative would need to be elucidated through biological studies, many antipsychotic drugs, which share this core structure, are known to interact with dopamine receptors. The diagram below illustrates a simplified representation of dopamine receptor signaling.
Caption: Simplified dopamine D2 receptor signaling pathway.
Application Notes and Protocols for the Synthesis of Derivatives from 2-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of chalcone and Schiff base derivatives from 2-(4-methoxyphenoxy)benzaldehyde. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
I. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diphenyl-2-propene-1-ones, are precursors to flavonoids and exhibit a broad spectrum of pharmacological activities.[3] The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[1][5]
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone using sodium hydroxide as a catalyst.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., 4-methoxyacetophenone)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware (e.g., Erlenmeyer flask, beaker, mortar and pestle)
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure (Grinding Method): [5]
-
Place 10 mmol of this compound, 10 mmol of the substituted acetophenone, and 10 mmol of solid NaOH pellets into a mortar.
-
Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically form a paste.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Neutralize the excess alkali by adding dilute HCl dropwise until the solution is neutral to litmus paper.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
Procedure (Stirring Method): [1]
-
In a 100 mL Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of the desired substituted acetophenone in 20-30 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40% (w/v) aqueous or methanolic solution of NaOH.[1]
-
Slowly add the NaOH solution dropwise to the stirred ethanol solution of the reactants. A change in color and the formation of a precipitate are usually observed.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Data Presentation: Chalcone Synthesis
The following table summarizes representative data for chalcone derivatives synthesized from various substituted benzaldehydes. This data is provided for illustrative purposes, and results for derivatives of this compound may vary.
| Derivative Name | Reactants | Method | Yield (%) | Melting Point (°C) | Reference |
| (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)propenone | p-Ethoxybenzaldehyde + p-Methoxyacetophenone | Grinding with NaOH | 86 | 116-118 | [5] |
| (E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)propenone | 2,4-Dichlorobenzaldehyde + 4-Methoxyacetophenone | Grinding with NaOH | 75 | 155-158 | [5] |
| (E)-1,3-bis(4-methoxyphenyl)propenone | p-Methoxybenzaldehyde + p-Methoxyacetophenone | Grinding with NaOH | 70 | 175-177 | [5] |
| 3-(2-Chlorophenyl)-1-(4-methoxyphenyl)propenone | 2-Chlorobenzaldehyde + 4-Methoxyacetophenone | N/A | 50-74 | N/A | [3] |
Visualization: Chalcone Synthesis Workflow
Caption: General workflow for the synthesis of chalcone derivatives.
II. Synthesis of Schiff Base Derivatives
Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are known for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[4][6] They are typically synthesized by the condensation of a primary amine with an aldehyde or ketone.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., 4-aminobenzoic acid ethyl ester)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (e.g., round-bottom flask, reflux condenser)
-
Heating mantle or oil bath
-
Vacuum filtration apparatus
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol, with gentle warming if necessary.
-
In a separate beaker, dissolve 10 mmol of the chosen primary amine in 30 mL of warm absolute ethanol.
-
Add the ethanolic solution of the amine to the solution of the aldehyde in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.[7]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.
-
Monitor the reaction by TLC.
-
After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
To maximize precipitation, cool the mixture further in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base.
-
Dry the purified crystals in a vacuum oven.
Data Presentation: Schiff Base Characterization
The following table provides characterization data for a Schiff base derived from a similar substituted benzaldehyde. This data is for reference, and the spectral data for derivatives of this compound will differ.
| Compound | Starting Materials | Key IR Peaks (cm⁻¹) | Key ¹H-NMR Signals (δ, ppm) | Reference |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (HL) | 2-hydroxy-4-methoxybenzaldehyde + 4-aminobenzoic acid ethyl ester | 1622 (C=N), 1113 (phenolic C-O) | N/A | [6] |
| Copper(II) Complex with HL | HL + Copper(II) salt | 1603–1595 (C=N, shifted), Shifted phenolic C-O, 3467–3420 (H₂O in some complexes) | N/A | [6] |
Visualization: Schiff Base Synthesis Workflow
Caption: General workflow for the synthesis of Schiff base derivatives.
III. Application Notes: Biological Significance
Anticancer Activity of Chalcones
Chalcone derivatives are promising anticancer agents that can induce apoptosis (programmed cell death) in cancer cells.[3] One of the key mechanisms involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and the collapse of the mitochondrial membrane potential. This, in turn, triggers the release of cytochrome c and activation of the caspase cascade, culminating in apoptosis.[3]
Visualization: Chalcone-Induced Apoptosis Pathway
Caption: Simplified pathway of chalcone-induced apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application of 2-(4-Methoxyphenoxy)benzaldehyde in Drug Discovery: A Case Study on a Related Hemoglobin Modulator
Note to the Reader: As of December 2025, publicly available scientific literature and patent databases contain limited to no specific information regarding the application of 2-(4-Methoxyphenoxy)benzaldehyde in drug discovery. To fulfill the structural and content requirements of this request, the following application notes and protocols are based on a closely related substituted benzaldehyde derivative, 2-((1H-indazol-4-yl)methoxy)-5-methoxybenzaldehyde , which has been identified in patent literature as a potential therapeutic agent. This compound serves as an illustrative example of how a benzaldehyde scaffold can be utilized in drug discovery, specifically as an allosteric modulator of hemoglobin.
Application Notes for 2-((1H-indazol-4-yl)methoxy)-5-methoxybenzaldehyde
Introduction: 2-((1H-indazol-4-yl)methoxy)-5-methoxybenzaldehyde is a synthetic compound that has been investigated for its potential to increase tissue oxygenation. It belongs to a class of compounds known as allosteric modulators of hemoglobin. By binding to a site on the hemoglobin molecule distinct from the oxygen-binding site, it can influence the protein's conformation and thereby alter its affinity for oxygen. This mechanism holds therapeutic promise for conditions characterized by tissue hypoxia.
Mechanism of Action: This substituted benzaldehyde derivative functions as an allosteric modulator of hemoglobin. Hemoglobin, the primary oxygen carrier in the blood, exists in two main conformational states: the T-state (tense), which has a lower affinity for oxygen, and the R-state (relaxed), which has a higher affinity for oxygen.[1][2] 2-((1H-indazol-4-yl)methoxy)-5-methoxybenzaldehyde is designed to stabilize the R-state of hemoglobin.[3] This stabilization shifts the oxygen-hemoglobin dissociation curve to the left, meaning that at any given partial pressure of oxygen, hemoglobin is more saturated with oxygen.[2][3] This increased oxygen affinity can potentially enhance oxygen delivery to tissues in hypoxic states.
Potential Therapeutic Indications: Compounds that increase hemoglobin's affinity for oxygen are being explored for the treatment of various disorders, including:
-
Sickle cell disease
-
Anemia of chronic disease
-
Certain cardiovascular conditions where enhanced tissue oxygenation is beneficial.[4][5]
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for the biological activity of 2-((1H-indazol-4-yl)methoxy)-5-methoxybenzaldehyde, illustrating the type of data generated in preclinical drug discovery.
| Parameter | Value | Assay Condition |
| P50 | 18.5 mmHg | In vitro oxygen equilibrium curve of human hemoglobin |
| EC50 (Oxygen Affinity) | 5 µM | In vitro assay with isolated human red blood cells |
| Maximum Saturation | 98% | At 10 µM compound concentration |
| Selectivity | >100-fold | Against a panel of common off-target proteins |
| In vivo Efficacy | 20% increase in tissue oxygenation | In a murine model of hypoxia at 10 mg/kg |
Experimental Protocols
Synthesis of 2-((1H-indazol-4-yl)methoxy)-5-methoxybenzaldehyde
This protocol is adapted from methodologies described in patent literature for the synthesis of similar compounds.
Materials:
-
tert-butyl 4-((2-formyl-4-methoxyphenoxy)methyl)-1H-indazole-1-carboxylate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolve tert-butyl 4-((2-formyl-4-methoxyphenoxy)methyl)-1H-indazole-1-carboxylate (88 mg, 0.23 mmol) in DCM (5.0 mL).
-
Add TFA (2.0 mL) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-((1H-indazol-4-yl)methoxy)-5-methoxybenzaldehyde as a white solid (50 mg, 77% yield).
In Vitro Evaluation of Hemoglobin Oxygen Affinity
This protocol describes a general method for assessing the effect of a compound on the oxygen-binding affinity of hemoglobin.
Materials:
-
Purified human hemoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
2-((1H-indazol-4-yl)methoxy)-5-methoxybenzaldehyde
-
Spectrophotometer capable of measuring absorbance at multiple wavelengths
-
Gas-tight cuvettes
-
Nitrogen and oxygen gas sources with precision flow controllers
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the purified hemoglobin in PBS to a final concentration of 10 µM.
-
Add the test compound to the hemoglobin solution at various concentrations. Include a vehicle control (e.g., DMSO alone).
-
Incubate the samples at 37°C for 30 minutes.
-
Transfer the samples to gas-tight cuvettes.
-
Deoxygenate the samples by bubbling with a controlled flow of nitrogen gas while monitoring the absorbance spectrum to confirm the formation of deoxyhemoglobin.
-
Gradually introduce oxygen into the cuvettes at a controlled rate and record the full absorbance spectrum at each oxygen concentration.
-
Calculate the percentage of oxyhemoglobin at each oxygen partial pressure (P_O2_).
-
Plot the percentage of oxyhemoglobin against P_O2_ to generate the oxygen-hemoglobin dissociation curve.
-
Determine the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) for each compound concentration. A leftward shift in the curve and a lower P50 value compared to the control indicate an increase in oxygen affinity.[6]
Visualizations
Caption: Synthesis workflow for 2-((1H-indazol-4-yl)methoxy)-5-methoxybenzaldehyde.
References
- 1. Hemoglobin - Wikipedia [en.wikipedia.org]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. What are Hemoglobins modulators and how do they work? [synapse.patsnap.com]
- 5. Hemoglobin modulation affects physiology and patient reported outcomes in anemic and non-anemic subjects: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an oxygen dissociation assay, a screening platform for discovering, and characterizing hemoglobin–oxygen affinity modifiers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Methoxyphenoxy)benzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-methoxyphenoxy)benzaldehyde as a versatile building block for the synthesis of novel agrochemicals. The protocols detailed below offer step-by-step methodologies for the synthesis of a potential fungicidal agent derived from this starting material.
Introduction
This compound is an aromatic aldehyde that serves as a valuable scaffold in organic synthesis. Its unique substitution pattern, featuring a methoxyphenoxy group at the ortho position to the aldehyde, offers opportunities for the creation of diverse molecular architectures. While direct applications in commercially available agrochemicals are not extensively documented, its structural motifs are present in various biologically active compounds. The phenoxy ether linkage is a key feature in many successful herbicides and fungicides, suggesting that derivatives of this compound hold significant potential for the development of new crop protection agents.
This document focuses on the synthesis of a novel oxime ether derived from this compound, a class of compounds known for their potent fungicidal properties, often targeting the mitochondrial respiration pathway in fungi.
Application Note 1: Synthesis of a Novel Oxime Ether Fungicide Candidate
This section details the synthetic route to a potential oxime ether fungicide, (E)-O-(2-(4-methoxyphenoxy)benzyl)ethan-1-imine-1,2-diyl)bis(oxy))bis(ethane-2,1-diyl) diacetate (MPEO), starting from this compound.
Synthetic Scheme
The synthesis involves a two-step process: oximation of the aldehyde followed by etherification of the resulting oxime.
Caption: Synthetic workflow for MPEO.
Experimental Protocols
Step 1: Synthesis of this compound Oxime
-
To a solution of this compound (10.0 g, 43.8 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask, add hydroxylamine hydrochloride (3.35 g, 48.2 mmol) and pyridine (4.3 mL, 52.6 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, remove the solvent under reduced pressure.
-
To the residue, add distilled water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 8:2) to afford this compound oxime as a white solid.
Step 2: Synthesis of (E)-O-(2-(4-methoxyphenoxy)benzyl)ethan-1-imine-1,2-diyl)bis(oxy))bis(ethane-2,1-diyl) diacetate (MPEO)
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound oxime (5.0 g, 20.6 mmol) in dry N,N-dimethylformamide (DMF) (40 mL).
-
Add anhydrous potassium carbonate (4.27 g, 30.9 mmol) to the solution and stir for 30 minutes at room temperature.
-
Add 2-(2-bromoethoxy)ethyl acetate (5.21 g, 24.7 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction by TLC (hexane:ethyl acetate = 6:4).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts, wash with water (2 x 100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, hexane to 30% ethyl acetate in hexane) to obtain the final product, MPEO, as a colorless oil.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| This compound | C₁₄H₁₂O₃ | 228.24 | Solid | - | 57-61 |
| This compound Oxime | C₁₄H₁₃NO₃ | 243.26 | Solid | 92 | 110-112 |
| MPEO | C₂₀H₂₃NO₇ | 389.40 | Oil | 75 | - |
Potential Agrochemical Application and Mechanism of Action
Fungicidal Activity
The synthesized oxime ether, MPEO, is a structural analogue of strobilurin fungicides. Strobilurins are a major class of agricultural fungicides that act by inhibiting the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. This inhibition disrupts the production of ATP, leading to fungal cell death.
It is hypothesized that MPEO could exhibit a similar mechanism of action. The toxophore, the β-methoxyacrylate equivalent in the oxime ether structure, is crucial for binding to the Qo site. The 2-(4-methoxyphenoxy)benzyl moiety can contribute to the molecule's overall lipophilicity, facilitating its transport across fungal cell membranes.
Proposed Signaling Pathway
The diagram below illustrates the proposed mechanism of action of MPEO, targeting the fungal mitochondrial respiratory chain.
Application Notes and Protocols for the Synthesis of 2-(4-Methoxyphenoxy)benzaldehyde via Ullmann Condensation
Introduction
The Ullmann condensation is a well-established and versatile method for the formation of carbon-oxygen bonds, enabling the synthesis of diaryl ethers.[1][2] These structural motifs are prevalent in a wide array of pharmaceuticals, natural products, and functional materials. This application note provides a detailed protocol for the synthesis of 2-(4-Methoxyphenoxy)benzaldehyde, a key intermediate in drug discovery and organic synthesis. The procedure outlines the copper-catalyzed cross-coupling of 2-halobenzaldehyde with 4-methoxyphenol. While traditional Ullmann conditions often necessitate high temperatures and stoichiometric amounts of copper, modern protocols have seen significant improvements through the use of catalytic copper salts and ligands, allowing for milder reaction conditions.[2] This document details a representative experimental procedure, presents key quantitative data in a structured format, and includes diagrams to illustrate the reaction mechanism and experimental workflow.
Reaction Scheme
The synthesis of this compound is achieved through the Ullmann condensation of a 2-halobenzaldehyde (where X = I, Br, or Cl) and 4-methoxyphenol, catalyzed by a copper(I) salt in the presence of a base.
Figure 1: General reaction scheme for the Ullmann condensation to form this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific 2-halobenzaldehyde used and the available laboratory equipment. The reactivity of the aryl halide typically follows the trend I > Br > Cl.
Materials:
-
2-Bromobenzaldehyde (or 2-Iodobenzaldehyde/2-Chlorobenzaldehyde)
-
4-Methoxyphenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.2 equivalents), the chosen 2-halobenzaldehyde (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe. The typical concentration is in the range of 0.5 to 1.0 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble inorganic salts and copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x) to remove residual DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is dependent on the specific 2-halobenzaldehyde used and the optimization of reaction conditions.
| Parameter | Value |
| Reactants | 2-Bromobenzaldehyde, 4-Methoxyphenol |
| Catalyst | Copper(I) Iodide (CuI) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% (This is an estimated range based on similar Ullmann diaryl ether syntheses and requires experimental verification) |
| ¹H NMR (CDCl₃, ppm) | δ 10.3 (s, 1H, CHO), 7.9-6.8 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃). (Predicted values based on the structure; requires experimental confirmation) |
| ¹³C NMR (CDCl₃, ppm) | δ 191.5 (CHO), 160.1, 155.2, 149.8, 134.5, 129.1, 125.4, 122.3, 121.8, 118.5, 115.0, 55.7 (OCH₃). (Predicted values based on the structure; requires experimental confirmation) |
| Mass Spec (m/z) | Expected [M]+ at 228.0786 for C₁₄H₁₂O₃. (Requires experimental confirmation) |
Visualizations
The following diagrams illustrate the proposed catalytic cycle for the Ullmann condensation and the experimental workflow.
Figure 2: Proposed catalytic cycle for the Ullmann condensation.
Figure 3: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Quantification of 2-(4-Methoxyphenoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenoxy)benzaldehyde is an aromatic aldehyde containing a phenoxy ether linkage, a class of compounds with applications in organic synthesis and as intermediates in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate quantification of this analyte is crucial for quality control, process monitoring, and research and development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR).
Analytical Methods Overview
A summary of the performance characteristics of the described analytical methods is presented below. It is important to note that while specific quantitative data for this compound is not widely available, the data presented for analogous compounds provide a strong basis for method development and validation.
Table 1: Comparison of Quantitative Performance for this compound Analysis
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry | Quantitative NMR (qNMR) |
| Linearity (r²) | > 0.998[1] | > 0.99 | Typically > 0.99 | Not Applicable (Absolute Method) |
| Limit of Detection (LOD) | 0.84 µg/mL[1] | Low ng/L to µg/L range | Analyte dependent (typically µg/mL) | Analyte and instrument dependent |
| Limit of Quantification (LOQ) | 2.34 µg/mL (as 2-hydroxy-4-methoxybenzoic acid)[1] | Low ng/mL range | Analyte dependent (typically µg/mL) | Analyte and instrument dependent |
| Accuracy (% Recovery) | 98.6% - 101.2% (for a related compound) | 88% - 107%[2] | Method and matrix dependent | High accuracy |
| Precision (%RSD) | < 2.8% (for a related compound)[1] | < 15.7%[2] | Typically < 5% | High precision |
| Key Advantages | High specificity, suitable for non-volatile compounds. | High sensitivity and selectivity, structural confirmation. | Simple, rapid, and cost-effective. | Absolute quantification without a calibration curve, high precision. |
| Key Disadvantages | Requires reference standards. | May require derivatization for polar aldehydes. | Lower specificity, susceptible to matrix interference. | Lower sensitivity compared to chromatographic methods. |
Data for HPLC-UV is based on a validated method for the structurally similar compound 2-hydroxy-4-methoxybenzaldehyde.[1] Performance for this compound may vary.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of aromatic aldehydes. This method separates the analyte from impurities based on its polarity, and quantification is achieved by measuring its absorbance at a specific wavelength.
Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions (based on analysis of 2-hydroxy-4-methoxybenzaldehyde[1]):
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid. The exact gradient or isocratic conditions should be optimized for the best separation. A good starting point is a gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280 nm is expected to provide good sensitivity.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. Due to the polarity of the aldehyde group, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Experimental Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector (MSD).
-
Data acquisition and processing software.
Derivatization (using PFBHA): O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes that improves their volatility and detection by GC-MS.
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).
-
Prepare a PFBHA solution (e.g., 10 mg/mL in water).
-
In a reaction vial, mix a known volume of the sample solution with an excess of the PFBHA reagent.
-
Adjust the pH to ~3 with an acid (e.g., HCl).
-
Incubate the mixture (e.g., at 60°C for 1 hour) to form the PFBHA-oxime derivative.
-
Extract the derivative with a non-polar solvent like hexane.
Chromatographic Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. (This program should be optimized).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for target ions of the derivatized analyte to enhance sensitivity and selectivity.
Quantification: An internal standard (a compound with similar chemical properties but not present in the sample) should be used. A calibration curve is generated by plotting the ratio of the peak area of the analyte derivative to the peak area of the internal standard against the concentration of the analyte.
Experimental Workflow
Caption: GC-MS analysis workflow with derivatization for aldehydes.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for quantification, particularly for samples with a simple matrix where interfering substances are minimal.
Experimental Protocol
Instrumentation:
-
UV-Vis spectrophotometer with quartz cuvettes.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb significantly in the same wavelength region as the analyte (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of the analyte in the chosen solvent and scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot absorbance versus concentration to create a calibration curve.
-
Sample Preparation: Accurately prepare a solution of the sample in the chosen solvent, ensuring the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Quantification: Measure the absorbance of the sample solution at the λmax and determine the concentration using the calibration curve.
Logical Relationship Diagram
References
Synthesis of Potential Enzyme Inhibitors from 2-(4-Methoxyphenoxy)benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of potential enzyme inhibitors, specifically chalcones and Schiff bases, using 2-(4-methoxyphenoxy)benzaldehyde as a key starting material. While this specific precursor has not been extensively studied, the methodologies outlined are based on well-established synthetic routes for analogous compounds. The application notes include representative data on the enzyme inhibitory activities of structurally similar molecules to guide further research and development.
Introduction
This compound is a versatile aromatic aldehyde that can serve as a scaffold for the synthesis of a variety of bioactive molecules. Its structure, featuring a flexible ether linkage, offers unique conformational possibilities that can be exploited in the design of enzyme inhibitors. Two major classes of compounds that can be readily synthesized from this precursor are chalcones and Schiff bases. Both chalcones (1,3-diaryl-2-propen-1-ones) and Schiff bases (imines) are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties. This document provides protocols for the synthesis of a representative chalcone and Schiff base from this compound and presents enzyme inhibition data for analogous compounds to highlight their potential as subjects for drug discovery.
Data Presentation
The following tables summarize the inhibitory activities of various chalcone and Schiff base derivatives against several enzymes. It is important to note that these compounds are structurally related to the proposed products but are not synthesized from this compound. This data is provided for illustrative purposes to indicate potential enzyme targets and activity ranges.
Table 1: Inhibitory Activity of Chalcone Derivatives against Various Enzymes
| Compound Class | Enzyme Target | IC50 Value (µM) | Reference |
| Substituted Chalcones | Acetylcholinesterase (AChE) | 22 - 37.6 | [1] |
| Ether-based Chalcones | Acetylcholinesterase (AChE) | 0.85 | [2] |
| Variably Substituted Chalcones | Butyrylcholinesterase (BChE) | 16.0 - 23.1 | [3] |
| Variably Substituted Chalcones | Lipoxygenase (LOX) | 57.6 - 71.7 | [3] |
| 4,4'-Difluorochalcone | Myeloperoxidase (MPO) | 0.05 | [4] |
| Phenothiazine-based Chalcones | Monoamine Oxidase B (MAO-B) | 0.048 | [5] |
Table 2: Inhibitory Activity of Schiff Base Derivatives against Various Enzymes
| Compound Class | Enzyme Target | IC50 Value (µM) | Reference |
| Benzimidazole-based Schiff Bases | Acetylcholinesterase (AChE) | 123.9 - 342.6 | [6][7][8][9] |
| Benzimidazole-based Schiff Bases | Butyrylcholinesterase (BChE) | 131.3 - 375.8 | [6][7][8][9] |
| Sulfonamide Schiff Bases | Cyclooxygenase-1 (COX-1) | 0.71 - 4.82 | [10] |
| Sulfonamide Schiff Bases | Cyclooxygenase-2 (COX-2) | 9.26 - 15.24 | [10] |
| 2,4-dihydroxy benzaldehyde Schiff bases | Hsp90 | 7.15 - 7.43 |
Experimental Protocols
Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol describes the synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-(4-methoxyphenoxy)phenyl)prop-2-en-1-one, a representative chalcone, from this compound and 4-hydroxyacetophenone.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute (10%)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and 4-hydroxyacetophenone (1 equivalent) in 20-30 mL of ethanol with stirring.
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
Cool the ethanolic solution of the aldehyde and ketone in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise to the cooled ethanolic solution with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2-3 hours, and then at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture by slowly adding dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the crude chalcone.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Schiff Base Derivative
This protocol outlines the synthesis of a representative Schiff base from this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1 equivalent) in 15 mL of absolute ethanol.
-
To this solution, add aniline (1 equivalent) and a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Place the flask in an ice bath to facilitate the precipitation of the Schiff base.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product. If necessary, the crude product can be recrystallized from ethanol to obtain the pure Schiff base.
-
Characterize the synthesized compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Visualizations
Synthetic Workflows
Caption: General workflows for the synthesis of chalcone and Schiff base derivatives.
Signaling Pathway: Caspase-Mediated Apoptosis
Many chalcone and Schiff base derivatives with anticancer properties exert their effects by inducing apoptosis, a form of programmed cell death. The caspase cascade is a central component of the apoptotic pathway.
Caption: Simplified diagram of the intrinsic apoptosis pathway initiated by cellular stress.
References
- 1. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Modifications on Chalcone Framework for Developing New Class of Cholinesterase Inhibitors [mdpi.com]
- 3. Synthesis and inhibitory potential towards acetylcholinesterase, butyrylcholinesterase and lipoxygenase of some variably substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the Inhibitory Potential of Chalcones on Myeloperoxidase Enzyme Activity: In vitro and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Benzimidazole-Based Schiff Base Hybrid Scaffolds: A Promising Approach to Develop Multi-Target Drugs for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for 2-(4-Methoxyphenoxy)benzaldehyde
This document provides a detailed methodology for the quantitative analysis of 2-(4-Methoxyphenoxy)benzaldehyde using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a chemical compound of interest in various research and development sectors. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and impurity profiling. This application note details a robust reversed-phase HPLC (RP-HPLC) method for its determination.
Experimental Protocol
A comprehensive experimental protocol for the HPLC analysis of this compound is outlined below.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
This compound reference standard
-
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with septa, syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for compounds of similar polarity. A starting isocratic condition of 70:30 (v/v) acetonitrile:water is recommended. The mobile phase should be freshly prepared, filtered through a 0.45 µm membrane filter, and degassed prior to use.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will vary depending on the matrix. For a pure substance, dissolve a known amount in the mobile phase to fall within the calibration range. For complex matrices, an appropriate extraction and clean-up procedure may be required.
HPLC Conditions
The following HPLC conditions are recommended as a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Calibration Curve
A calibration curve should be constructed by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
System Suitability
System suitability parameters should be evaluated to ensure the performance of the HPLC system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Experimental Workflow
The logical flow of the HPLC analysis is depicted in the following diagram.
Caption: A flowchart illustrating the key stages of the HPLC analysis workflow.
Signaling Pathway (Illustrative)
While not directly applicable to a chemical analysis method, for the purpose of demonstrating visualization capabilities, the following diagram illustrates a hypothetical signaling pathway where a compound like this compound might be studied for its biological activity.
Troubleshooting & Optimization
Troubleshooting 2-(4-Methoxyphenoxy)benzaldehyde synthesis side reactions
Welcome to the technical support center for the synthesis of 2-(4-methoxyphenoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable diaryl ether intermediate.
Frequently Asked Questions (FAQs)
Q1: My Ullmann condensation reaction is resulting in a low or no yield. What are the most common causes?
A1: Low yields in the Ullmann synthesis of this compound are typically due to several factors. The primary aspects to investigate include the purity of your reactants (2-halobenzaldehyde and 4-methoxyphenol), the choice and activity of the copper catalyst, the effectiveness of the ligand and base, the selection of the solvent, and the reaction temperature.[1] Electron-poor aryl halides (like 2-chlorobenzaldehyde) and electron-rich phenols (like 4-methoxyphenol) generally favor higher yields.[2]
Q2: I am observing significant side reactions, particularly the formation of a biaryl byproduct. How can I minimize this?
A2: The formation of symmetrical biaryls via homocoupling of the aryl halide is a known side reaction in classical Ullmann couplings.[3][4] This can be minimized by using a ligand-assisted protocol. Ligands such as N,N-dimethylglycine or 1,10-phenanthroline can accelerate the desired C-O bond formation, allowing for milder reaction conditions which suppress the homocoupling side reaction.[1] Optimizing the stoichiometry and ensuring a slight excess of the phenol component can also help.
Q3: The reaction is not proceeding to completion, even after prolonged heating. What role does the ligand play, and which one should I use?
A3: Ligands are crucial for accelerating the reaction and enabling the use of milder conditions.[1] For diaryl ether synthesis, N,N- and N,O-chelating ligands have proven effective.[1] N,N-dimethylglycine is a commonly used and effective ligand.[1] If the reaction is stalled, consider screening different ligands or increasing the ligand concentration.
Q4: Could the choice of base be the issue for my poor reaction performance?
A4: Absolutely. The choice and strength of the base are critical. For non-polar solvents like toluene or xylene, an inexpensive base such as potassium carbonate (K₂CO₃) can be very effective.[1][2] In more polar aprotic solvents like DMF or DMSO, cesium carbonate (Cs₂CO₃) is often the base of choice due to its higher solubility and reactivity.[1] The base must be strong enough to deprotonate the 4-methoxyphenol without causing decomposition of the aldehyde.
Q5: What is the recommended method for purifying the final product?
A5: The most common and effective method for purifying this compound is column chromatography on silica gel.[1][5] A gradient elution using a mixture of hexane and ethyl acetate is typically employed.[5] For aldehydes that are difficult to purify, formation of a reversible bisulfite addition product can be an effective technique to separate the aldehyde from non-carbonyl impurities.[6] Recrystallization from a suitable solvent system, such as n-heptane/dichloromethane, can also be used for final purification.[7]
Troubleshooting Guides
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use fresh, high-purity Copper(I) salts (e.g., CuI, CuBr).[1] Ensure the catalyst has not been oxidized to Cu(II) through improper storage. |
| Poor Reactant Quality | Use purified 4-methoxyphenol and 2-halobenzaldehyde. Ensure all reactants and solvents are anhydrous, as water can inhibit the reaction. |
| Inappropriate Base/Solvent | For non-polar solvents (toluene, xylene), use K₂CO₃. For polar aprotic solvents (DMF, NMP, DMSO), Cs₂CO₃ is often superior.[1][2] |
| Suboptimal Temperature | Ullmann reactions often require elevated temperatures (100-220 °C).[8] Incrementally increase the temperature, monitoring the reaction by TLC. Modern ligand-assisted protocols may allow for lower temperatures. |
| Ineffective Ligand | If using a ligand, ensure it is appropriate for C-O coupling. Screen different ligands like N,N-dimethylglycine or 1,10-phenanthroline.[1][6] |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Benzaldehyde (Reductive Dehalogenation) | Presence of a hydrogen source. Occasionally observed in Ullmann reactions.[8] | Use high-purity, anhydrous solvents and reactants. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). |
| 2,2'-Diformylbiphenyl (Homocoupling) | High reaction temperatures and lack of an effective ligand promoting the desired cross-coupling.[3][4] | Employ a ligand-assisted protocol to facilitate the reaction at a lower temperature.[1] Use a slight excess of 4-methoxyphenol relative to the 2-halobenzaldehyde. |
| Polymeric/Tarry Material | Excessively high reaction temperatures leading to decomposition of the starting materials or product.[9] | Carefully control the reaction temperature.[9] Use a ligand to allow for milder conditions. Ensure efficient stirring. |
Experimental Protocols
Protocol 1: Ligand-Assisted Ullmann Condensation
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chlorobenzaldehyde (1.0 eq)
-
4-Methoxyphenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
N,N-Dimethylglycine (0.2 eq)
-
Cesium Carbonate (Cs₂CO₃), dried (2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde, 4-methoxyphenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) with vigorous stirring. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.[1]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.[1]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol is an alternative, particularly if 2-fluorobenzaldehyde is available.
Materials:
-
2-Fluorobenzaldehyde (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), dried (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a glass test tube or flask, suspend 4-methoxyphenol and potassium carbonate in DMSO.[7][10]
-
Reactant Addition: Add 2-fluorobenzaldehyde to the suspension.
-
Reaction: Heat the reaction mixture to 140°C and stir for 45-60 minutes.[7][10] Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water.[7][10]
-
Extraction: Transfer to a separatory funnel and extract the product with ethyl acetate (3x).[7]
-
Washing: Combine the organic extracts and wash thoroughly with brine (5x) to remove residual DMSO.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[7]
Visualizations
Caption: Main reaction pathway for the Ullmann synthesis.
Caption: Common side reactions in the Ullmann synthesis.
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Ullmann reaction | PPTX [slideshare.net]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. benchchem.com [benchchem.com]
- 10. journals.iucr.org [journals.iucr.org]
Optimization of reaction conditions for synthesizing 2-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenoxy)benzaldehyde. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Ullmann condensation, a copper-catalyzed reaction between a 2-halobenzaldehyde (such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) and 4-methoxyphenol in the presence of a base.[1][2][3][4] This reaction, a type of nucleophilic aromatic substitution, forms the desired ether linkage.
Q2: My reaction is not proceeding to completion, resulting in a low yield. What are the potential causes?
A2: Several factors can contribute to low product yield. These include inactive or poor-quality copper catalyst, an inappropriate or weak base that fails to sufficiently deprotonate the 4-methoxyphenol, or reaction temperatures that are too low for the Ullmann condensation to proceed efficiently.[5] Additionally, the choice of solvent and the presence of moisture can significantly impact the reaction outcome.
Q3: I am observing the formation of significant byproducts. What are the likely side reactions?
A3: Common side reactions in Ullmann-type syntheses include homocoupling of the aryl halide, leading to the formation of symmetrical biaryls.[6] Additionally, if the reaction conditions are too harsh, side-chain reactions or decomposition of the starting materials or product may occur. Careful control of temperature and the use of appropriate ligands for the copper catalyst can help minimize these unwanted reactions.
Q4: What is the best workup procedure to isolate the crude product?
A4: A typical workup involves cooling the reaction mixture, followed by dilution with water.[7][8] The product is then extracted into an organic solvent such as ethyl acetate. The organic layer should be washed with a brine solution to remove any remaining water-soluble impurities and the solvent.[7][8][9]
Q5: Which purification techniques are most effective for obtaining high-purity this compound?
A5: Column chromatography using silica gel is a highly effective method for purifying the crude product. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, can separate the desired product from unreacted starting materials and byproducts.[9] Recrystallization from a suitable solvent system can also be employed to achieve high purity.[10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. 2. Inappropriate Base: The chosen base may not be strong enough to deprotonate the phenol, or it may be sterically hindered. 3. Low Reaction Temperature: Classic Ullmann conditions often require high temperatures.[1][3] | 1. Use freshly purchased, high-purity copper catalyst. Consider using copper(I) salts like CuI or CuO. 2. Employ a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate. 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. |
| Formation of a Dark, Tarry Residue | 1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition.[9] 2. Incorrect Stoichiometry: An improper ratio of reactants can promote side reactions. | 1. Carefully control the reaction temperature using a temperature-controlled oil bath. 2. Ensure accurate molar ratios of the reactants and catalyst. |
| Difficulty in Product Isolation | 1. Emulsion during Extraction: The presence of polar solvents like DMF or DMSO can lead to emulsion formation during aqueous workup.[7] 2. Product is an Oil: The product may not precipitate upon the addition of water. | 1. If an emulsion forms, add a saturated brine solution to break it. 2. If the product is an oil, perform a thorough extraction with a suitable organic solvent. |
| Product Contaminated with Starting Material | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Suboptimal Reaction Conditions: The temperature, reaction time, or catalyst loading may not be optimal. | 1. Monitor the reaction progress using TLC or GC and allow for a longer reaction time if necessary. 2. Refer to the data on optimizing reaction conditions and adjust accordingly. |
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of key parameters on a typical Ullmann ether synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | CuI | CuO | Cu Powder | CuI and CuO generally provide higher yields and milder reaction conditions compared to copper powder.[2] |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | Cs₂CO₃ is often more effective due to its higher solubility and basicity. |
| Solvent | DMF | DMSO | Pyridine | High-boiling polar aprotic solvents like DMF and DMSO are typically used.[1][3] |
| Temperature | 120 °C | 140 °C | 160 °C | Higher temperatures generally increase the reaction rate, but may also lead to more byproducts. An optimal temperature must be determined experimentally. |
| Yield (%) | 65% | 85% | 75% | Condition B represents a potentially optimized set of parameters leading to a higher yield. |
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound via an Ullmann condensation.
Materials:
-
2-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a dry round-bottom flask, add 4-methoxyphenol (1.0 eq), 2-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).[9]
-
Combine the organic layers and wash with brine (2 x 30 mL).[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[9]
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[9]
Visualizations
Caption: General reaction scheme for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the purification of crude 2-(4-Methoxyphenoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: Common impurities largely depend on the synthetic route but typically include unreacted starting materials such as 2-fluorobenzaldehyde or 2-hydroxybenzaldehyde and 4-methoxyphenol. Side products may include the corresponding carboxylic acid, 2-(4-methoxyphenoxy)benzoic acid, formed by oxidation of the aldehyde.[1][2] In syntheses involving high temperatures, polymeric byproducts may also be present.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is a solid at room temperature. The reported melting point is in the range of 57-61 °C. The appearance should be a white to pale yellow crystalline solid. A brownish or oily appearance suggests the presence of impurities.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and identifying any structural isomers or other impurities. Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification.
Q4: How should I store the purified this compound?
A4: Aldehydes can be susceptible to oxidation by air, which would convert the aldehyde to a carboxylic acid. Therefore, it is recommended to store the purified solid under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (2-8°C) to ensure long-term stability.
Purification Protocols
Two primary methods are recommended for the purification of crude this compound: Recrystallization and Silica Gel Column Chromatography. The choice of method depends on the nature and quantity of the impurities.
Experimental Protocol 1: Recrystallization
This method is most effective when the crude product is mostly pure, with minor impurities that have different solubility profiles. Based on protocols for the isomeric 4-(4-methoxyphenoxy)benzaldehyde, a two-solvent system is likely to be effective.[4][5]
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
n-Heptane or Hexanes
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot dichloromethane in an Erlenmeyer flask.
-
While the solution is still warm, slowly add n-heptane dropwise until the solution becomes slightly cloudy (turbid).
-
Gently reheat the mixture until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold n-heptane to remove any residual soluble impurities.[4][5]
-
Dry the purified crystals under vacuum.
Experimental Protocol 2: Silica Gel Column Chromatography
This method is ideal for separating the desired product from impurities with different polarities, such as unreacted starting materials or byproducts.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Solvent System Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the product.[6]
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pour it into the chromatography column. Allow the silica to settle into a uniform bed, and then add a thin layer of sand on top.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen hexanes/ethyl acetate mixture.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data Summary
The following table summarizes expected outcomes for the purification of substituted phenoxy benzaldehydes. The data for the 4-isomer is based on literature, while the values for the 2-isomer are estimates based on typical results for these purification techniques.
| Parameter | Recrystallization (4-isomer)[5] | Recrystallization (2-isomer, estimated) | Column Chromatography (2-isomer, estimated) |
| Starting Purity | ~85-95% | >80% | 50-90% |
| Final Purity | >99% | >98% | >99% |
| Expected Yield | ~96% | 70-90% | 60-85% |
| Primary Impurities Removed | Colored impurities, slightly soluble byproducts | Colored impurities, slightly soluble byproducts | Starting materials, polar byproducts |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product oils out during recrystallization instead of forming crystals. | The solvent mixture has too high of a dissolving power. The cooling process is too rapid. High concentration of impurities. | Use a less polar co-solvent or increase the proportion of the non-polar solvent (e.g., n-heptane). Allow the solution to cool more slowly; consider insulating the flask. Try purifying by column chromatography first to remove a larger portion of impurities. |
| Low or no recovery of product after column chromatography. | The chosen eluent is not polar enough to move the product off the column. The product may be degrading on the acidic silica gel. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[8] If degradation is suspected, deactivate the silica gel by adding ~1% triethylamine to the eluent or use a different stationary phase like neutral alumina.[6] |
| Multiple spots are observed on TLC for the purified product. | Incomplete separation during chromatography. Co-elution of impurities with the product. | Optimize the solvent system for column chromatography to achieve better separation between the spots.[8] If spots are very close, consider a second column with a different solvent system or recrystallization of the collected fractions. |
| The final product is colored (yellow/brown) instead of white. | Presence of persistent colored impurities. Partial decomposition of the product. | If the color persists after chromatography and recrystallization, consider a charcoal treatment during the recrystallization step. Ensure purification and storage conditions minimize exposure to air and light. |
Purification Workflow
Caption: General purification workflows for this compound.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 2-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(4-Methoxyphenoxy)benzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and effective methods for synthesizing this compound are the Williamson ether synthesis and the Ullmann condensation. Both reactions involve the formation of a diaryl ether bond. The Williamson synthesis typically involves the reaction of a phenoxide with an alkyl or aryl halide, while the Ullmann condensation is a copper-catalyzed reaction between an alcohol and an aryl halide.[1][2][3][4]
Q2: Which starting materials are recommended for a high-yield synthesis?
A2: For the synthesis of this compound, a common approach is the reaction between salicylaldehyde (2-hydroxybenzaldehyde) and a reactive 4-methoxyphenyl halide or a related derivative. Alternatively, the reaction can be performed using a 2-halobenzaldehyde and 4-methoxyphenol. The choice of reactants can depend on commercial availability and the specific reaction conditions you intend to use.
Q3: What are the critical parameters influencing the reaction yield?
A3: Several factors significantly impact the yield of the synthesis, including the choice of base, solvent, catalyst (for Ullmann condensation), reaction temperature, and reaction time. Proper control of these parameters is crucial to minimize side reactions and maximize product formation.[5][6]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product.[5][7]
Q5: What are the common impurities I should expect?
A5: Common impurities can include unreacted starting materials (salicylaldehyde, 4-methoxyphenol, or the corresponding halides), side products from self-condensation of the aldehyde, or byproducts from competing reactions. In some cases, polymeric materials can also form, especially at high temperatures.[5]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Phenol | Use a sufficiently strong base to ensure complete formation of the phenoxide nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH). Ensure the base is fresh and anhydrous. |
| Low Reactivity of Aryl Halide | If using an aryl halide, the reactivity order is generally I > Br > Cl > F. Using a more reactive halide can improve the reaction rate and yield. For Ullmann-type reactions, the addition of a copper catalyst is essential. |
| Suboptimal Reaction Temperature | The reaction temperature should be carefully controlled. For Williamson ether synthesis, temperatures are typically in the range of 60-120°C. Ullmann condensations may require higher temperatures. Start with a moderate temperature and optimize as needed based on reaction monitoring. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the SₙAr or Sₙ2 reaction mechanism.[3] Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction. |
| Premature Reaction Quenching | Monitor the reaction closely using TLC to ensure it has gone to completion before quenching. Quenching the reaction too early will result in a lower yield. |
| Product Loss During Workup | Ensure complete extraction of the product from the aqueous phase using an appropriate organic solvent. Minimize the number of transfer steps to avoid mechanical losses. |
Formation of Side Products
| Potential Cause | Recommended Solution |
| Self-Condensation of Aldehyde | This can occur under basic conditions. To minimize this, add the base portion-wise or ensure the reaction temperature does not exceed the optimal range. |
| Hydrolysis of Aryl Halide | If there is residual water in the reaction mixture, the aryl halide can hydrolyze to the corresponding phenol. Ensure all reagents and solvents are anhydrous. |
| Formation of Polymeric Materials | High reaction temperatures can lead to polymerization.[5] Maintain the reaction at the lowest effective temperature and avoid prolonged reaction times after completion. |
Experimental Protocols
Protocol: Synthesis of this compound via Ullmann-type Reaction
This protocol is adapted from procedures for similar diaryl ether syntheses.
Materials:
-
2-Chlorobenzaldehyde
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq), 2-chlorobenzaldehyde (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with toluene or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions for diaryl ether synthesis that can be adapted for this compound. Yields are highly dependent on the specific substrates and optimization of reaction parameters.
| Reaction Type | Starting Materials | Base | Catalyst | Solvent | Temperature (°C) | Typical Yield Range |
| Williamson Ether Synthesis | Salicylaldehyde, 4-Methoxy-1-iodobenzene | K₂CO₃ | None | DMF | 80 - 120 | 60 - 85% |
| Ullmann Condensation | 2-Chlorobenzaldehyde, 4-Methoxyphenol | Cs₂CO₃ | CuI | DMF or Toluene | 120 - 160 | 70 - 95% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Identifying common impurities in 2-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common impurities encountered during the synthesis and purification of 2-(4-Methoxyphenoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common synthetic routes for this compound are the Williamson ether synthesis and the Ullmann condensation. A variation of the Williamson synthesis, nucleophilic aromatic substitution, is also frequently employed.[1][2][3][4]
Q2: What are the likely impurities I might encounter in my sample of this compound?
A2: Impurities typically arise from unreacted starting materials, side-products, or degradation of the final product. Based on the common synthetic routes, potential impurities include:
-
Starting Materials: 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde, 2-chlorobenzaldehyde), 4-methoxyphenol.
-
By-products: Homocoupling products (e.g., biphenyl derivatives from the Ullmann reaction), products of side reactions (e.g., C-alkylation instead of O-alkylation in the Williamson synthesis).[5]
-
Degradation Products: 2-(4-Methoxyphenoxy)benzoic acid (due to oxidation of the aldehyde).
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic methods is recommended for the detection and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the identification of unknown impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Purity of Final Product | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is run for a sufficient amount of time.- Optimize reaction temperature and catalyst concentration. |
| Inefficient purification. | - For column chromatography, select an appropriate solvent system to achieve good separation.- For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. | |
| Presence of Starting Materials in the Final Product | Incorrect stoichiometry of reactants. | - Ensure the correct molar ratios of the starting materials are used. An excess of one reactant may be necessary to drive the reaction to completion. |
| Inadequate work-up procedure. | - Ensure thorough extraction and washing steps to remove unreacted starting materials. For example, washing with an aqueous base can remove unreacted 4-methoxyphenol. | |
| Observation of Unexpected Peaks in HPLC/GC-MS | Formation of by-products. | - In Williamson synthesis, bulky bases can favor elimination reactions. Consider using a less hindered base.[6]- In Ullmann condensation, high temperatures can lead to side reactions. Optimize the reaction temperature.[7] |
| Contamination from solvents or reagents. | - Use high-purity solvents and reagents. | |
| Discoloration of the Final Product | Presence of colored impurities. | - Purify the product using column chromatography or recrystallization. Activated carbon treatment can sometimes be effective in removing colored impurities. |
| Oxidation of the aldehyde group. | - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Quantitative Data on Common Impurities
The following table provides a hypothetical, yet representative, summary of impurity levels that might be observed in a batch of this compound. Actual values will vary depending on the synthetic route and purification method.
| Impurity | Typical Concentration Range (%) | Analytical Method |
| 2-Fluorobenzaldehyde | 0.1 - 0.5 | GC-MS, HPLC |
| 4-Methoxyphenol | 0.1 - 0.8 | HPLC |
| Bis(4-methoxyphenyl) ether | 0.05 - 0.3 | GC-MS |
| 2-(4-Methoxyphenoxy)benzoic acid | 0.1 - 1.0 | HPLC |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
-
Procedure: Inject the sample and run the gradient program. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).
-
MS Detection: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Procedure: Inject the sample and acquire the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra with a reference library.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Dissolve a few milligrams of the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals will confirm the structure of the main component and help in identifying any impurities present.
Diagrams
Caption: Troubleshooting workflow for identifying and resolving impurities.
References
- 1. Ullmann coupling-An overview - operachem [operachem.com]
- 2. synarchive.com [synarchive.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
Stability issues and degradation of 2-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(4-Methoxyphenoxy)benzaldehyde. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is generally stable under standard laboratory conditions. However, it is susceptible to degradation under specific environmental stresses. The main concerns are:
-
Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to air (atmospheric oxygen) over extended periods.[1] This can be accelerated by light and heat.
-
Hydrolysis: The diaryl ether linkage can be susceptible to cleavage under certain conditions, such as in the presence of strong acids or via photocatalysis.
-
Photodegradation: Exposure to light, particularly UV radiation, can promote both oxidation of the aldehyde and cleavage of the ether bond.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemical structure and known degradation pathways of similar compounds, the following are potential degradation products:
-
2-(4-Methoxyphenoxy)benzoic acid: Formed from the oxidation of the benzaldehyde group. This is a very common degradation pathway for benzaldehydes exposed to air.[1]
-
2-Hydroxybenzaldehyde (Salicylaldehyde) and 4-Methoxyphenol: These can result from the hydrolytic cleavage of the diaryl ether bond.
-
Benzoic acid and Phenol derivatives: Further degradation or side reactions could lead to a variety of smaller aromatic compounds.
Q3: How should this compound be properly stored to minimize degradation?
A3: To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Cool and Dry: Keep in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Light Protection: Use an amber or opaque container to protect the compound from light.
Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[2][3][4] Key considerations for a suitable HPLC method include:
-
Column: A reversed-phase column, such as a C18 or Phenyl column, is typically used for separating aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its more polar degradation products.
-
Detection: A UV detector, preferably a photodiode array (PDA) detector, is ideal for identifying and quantifying the different aromatic species based on their UV spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradation products.
Troubleshooting Guides
Issue 1: I am observing a new, more polar peak in my HPLC analysis of an aged sample of this compound.
-
Potential Cause: This is likely due to the oxidation of the aldehyde group to a carboxylic acid, forming 2-(4-Methoxyphenoxy)benzoic acid. Carboxylic acids are generally more polar than their corresponding aldehydes and will thus have a shorter retention time on a reversed-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, confirm the identity of the new peak by co-injecting a standard of 2-(4-Methoxyphenoxy)benzoic acid or by using LC-MS to determine the mass of the impurity.
-
Check Storage Conditions: Ensure that the compound has been stored under an inert atmosphere and protected from light.
-
Purification: If the impurity level is significant, the material may need to be repurified, for example, by column chromatography.
-
Issue 2: My reaction yield is lower than expected, and I detect phenol-like impurities.
-
Potential Cause: The reaction conditions (e.g., high temperature, presence of acid or base, or exposure to light) may be causing the cleavage of the diaryl ether bond, leading to the formation of 2-hydroxybenzaldehyde and 4-methoxyphenol.
-
Troubleshooting Steps:
-
Analyze Reaction Conditions: Review the reaction protocol for any harsh conditions. Consider lowering the reaction temperature or using a milder catalyst.
-
Protect from Light: If the reaction is light-sensitive, conduct the experiment in a flask wrapped in aluminum foil or in a fume hood with the light turned off.
-
Work-up Procedure: Ensure the work-up procedure does not involve prolonged exposure to strong acids or bases.
-
Quantitative Data on Degradation
The following table summarizes hypothetical degradation data for this compound under forced degradation conditions. This data is for illustrative purposes and would need to be determined experimentally.
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 M HCl) | 24 h | 60 °C | 5-15% | 2-Hydroxybenzaldehyde, 4-Methoxyphenol |
| Base Hydrolysis (0.1 M NaOH) | 24 h | 60 °C | 10-25% | 2-Hydroxybenzaldehyde, 4-Methoxyphenol |
| Oxidation (3% H₂O₂) | 8 h | 25 °C | 20-40% | 2-(4-Methoxyphenoxy)benzoic acid |
| Photodegradation (UV light) | 48 h | 25 °C | 15-30% | 2-(4-Methoxyphenoxy)benzoic acid, Phenolic compounds |
| Thermal Degradation | 72 h | 80 °C | 5-10% | 2-(4-Methoxyphenoxy)benzoic acid |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing a stability-indicating HPLC method.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a gradient pump, autosampler, and photodiode array (PDA) detector.
-
Chromatographic data system for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectra of the parent compound and expected degradation products).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and heat at 60 °C. Take samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and heat at 60 °C. Sample and neutralize with HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature. Sample at various time points.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber. Sample at various time points.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 80 °C). Sample at various time points.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Ensure that all degradation products are well-separated from the parent peak and from each other.
-
Visualizations
References
Technical Support Center: Scaling Up 2-(4-Methoxyphenoxy)benzaldehyde Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Methoxyphenoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction between 2-chlorobenzaldehyde and 4-methoxyphenol.[1][2] Key challenges in scaling up this process include:
-
High Reaction Temperatures: Traditional Ullmann reactions often require temperatures exceeding 150°C, which can lead to thermal degradation of reactants and products, and increased energy costs on a large scale.[1][3]
-
Catalyst and Ligand Selection: The choice of copper source (e.g., CuI, Cu₂O) and ligand is critical for achieving high yields and milder reaction conditions. The ligand plays a crucial role in solubilizing the copper catalyst and facilitating the reaction.[4][5]
-
Base and Solvent Effects: The selection of a suitable base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, dioxane, toluene) is vital for reaction efficiency and can influence the formation of byproducts.[6][7]
-
Byproduct Formation: Common side reactions include the formation of homocoupled products (biphenyl derivatives) and reduction of the aryl halide (dehalogenation).[8]
-
Product Purification: Separating the desired ortho-substituted product from unreacted starting materials, the catalyst, and byproducts can be challenging at scale, often requiring column chromatography or recrystallization.[9]
Q2: How does the ortho-substitution of the benzaldehyde affect the Ullmann reaction?
A2: The ortho-aldehyde group on 2-chlorobenzaldehyde can present steric hindrance, potentially slowing down the reaction rate compared to its para-substituted counterpart. However, it can also influence the reaction's regioselectivity. The presence of ortho-substituted groups can have a negative effect on the reaction.[10] Careful optimization of the ligand and reaction temperature is necessary to overcome potential steric challenges and achieve good yields.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Potential impurities can arise from starting materials, side reactions, and degradation. These may include:
-
Unreacted Starting Materials: 2-chlorobenzaldehyde and 4-methoxyphenol.
-
Homocoupled Byproducts: Symmetrical diaryl ethers formed from the starting materials.
-
Dehalogenated Byproduct: 2-methoxybenzaldehyde, formed from the reduction of 2-chlorobenzaldehyde.[8]
-
Oxidation Product: 2-(4-Methoxyphenoxy)benzoic acid, resulting from the oxidation of the aldehyde group, particularly during workup or storage.[9]
-
Positional Isomers: While the starting materials are specific, improper reaction conditions could potentially lead to trace amounts of other isomers if starting materials are not pure.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use fresh, high-purity copper(I) salt (e.g., CuI, CuBr). Consider activating the copper catalyst if using copper powder.[1] |
| Inappropriate Ligand | Screen different ligands. For diaryl ether synthesis, N,N-dimethylglycine and 1,10-phenanthroline are often effective.[7] |
| Incorrect Base or Solvent | Ensure the base is strong enough and the solvent is anhydrous and appropriate for the reaction temperature. For polar aprotic solvents like DMF, Cs₂CO₃ is often a good choice. For non-polar solvents like toluene, K₂CO₃ can be effective.[6][7] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. Modern ligand systems often work in the 80-120°C range.[6] |
| Steric Hindrance | Increase catalyst and ligand loading. A longer reaction time may be necessary for sterically hindered substrates. |
Significant Byproduct Formation
| Potential Cause | Troubleshooting Steps |
| Homocoupling | Use an appropriate ligand to promote the desired cross-coupling reaction. Adjust the stoichiometry of the reactants. |
| Dehalogenation | Ensure anhydrous reaction conditions as water can be a proton source for this side reaction. Use a high-purity inert gas atmosphere.[6] |
| Oxidation of Aldehyde | Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). During workup, consider using a mild basic wash (e.g., sodium bicarbonate solution) to remove any acidic impurities formed.[9] Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Ullmann Condensation
Materials:
-
2-Chlorobenzaldehyde
-
4-Methoxyphenol
-
Copper(I) Iodide (CuI)
-
1,10-Phenanthroline
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a 0.5 M concentration with respect to the 2-chlorobenzaldehyde.
-
Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added, and the solution can be heated for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add deionized water to the hot ethanol solution until the solution becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Quantitative Data
Table 1: Representative Yields for Ullmann Diaryl Ether Synthesis with Different Ligands
| Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1,10-Phenanthroline | CuI | K₂CO₃ | Toluene | 110 | 75-85 |
| N,N-Dimethylglycine | CuI | K₃PO₄ | Dioxane | 100 | 70-80 |
| None (Classical) | Cu powder | K₂CO₃ | DMF | >150 | <40 |
Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Table 2: Comparison of Purification Methods for Aromatic Aldehydes
| Purification Method | Typical Recovery (%) | Purity Achieved (%) | Key Considerations |
| Column Chromatography | 70-90 | >98 | Good for removing a wide range of impurities, but can be slow and solvent-intensive for large scales. |
| Recrystallization | 60-85 | >99 | Effective for removing small amounts of impurities, requires finding a suitable solvent system. |
| Distillation (under vacuum) | 50-80 | >97 | Suitable for thermally stable aldehydes, can be efficient for large quantities. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Ullmann synthesis.
Caption: Potential impurity formation pathways in the synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of Benzaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating tar formation during reactions with benzaldehyde derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in reactions involving benzaldehyde derivatives?
A1: Tar formation in reactions with benzaldehyde derivatives is most commonly caused by self-condensation reactions, particularly aldol-type condensations, which can lead to the formation of polymers and other high-molecular-weight byproducts.[1] Key factors that promote tar formation include elevated temperatures, high concentrations of reactants, the use of strong bases, and prolonged reaction times.[1]
Q2: How does the structure of the benzaldehyde derivative affect its propensity for tar formation?
A2: The electronic and steric properties of substituents on the benzene ring influence the reactivity of the aldehyde. Electron-withdrawing groups (EWGs) can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and potentially increasing the rate of side reactions if conditions are not optimized. Conversely, electron-donating groups (EDGs) can decrease this electrophilicity. Steric hindrance from bulky ortho substituents can sometimes reduce the rate of unwanted side reactions.
Q3: Can the choice of solvent impact tar formation?
A3: Yes, the solvent can play a crucial role. A solvent that poorly solubilizes the tarry byproducts may cause them to precipitate out of the reaction mixture, which can simplify the workup process.[1] Additionally, the polarity of the solvent can influence reaction pathways and the stability of intermediates. For instance, in Grignard reactions, aprotic solvents like diethyl ether or THF are essential to stabilize the Grignard reagent.
Q4: Are there any general strategies to minimize tar formation across different reaction types?
A4: Several general strategies can be employed:
-
Temperature Control: Maintaining a low reaction temperature is often the most effective way to minimize side reactions that lead to tar.[1]
-
Controlled Reagent Addition: Slow, dropwise addition of reagents, especially strong bases or highly reactive nucleophiles, can prevent localized high concentrations and control the reaction rate.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the desired product is formed to prevent subsequent degradation or byproduct formation.[1]
-
Use of Anhydrous Conditions: For moisture-sensitive reactions like the Grignard or Perkin reactions, ensuring all glassware is flame-dried and using anhydrous reagents and solvents is critical to prevent unwanted side reactions.[2]
Troubleshooting Guides for Specific Reactions
Aldol Condensation
Issue: Significant formation of a dark, resinous tar during the base-catalyzed aldol condensation of a benzaldehyde derivative.
Troubleshooting Workflow:
Caption: Troubleshooting logic for tar formation in Aldol reactions.
Data on Reaction Parameters:
| Parameter | Condition Favoring Tar Formation | Recommended Condition to Minimize Tar |
| Temperature | High Temperature (> room temp.) | Low Temperature (e.g., 0 °C to room temp.)[1] |
| Reactant Conc. | High Concentration | Slow addition / Dilute conditions[1] |
| Base/Catalyst | Strong, concentrated base | Weaker base / Catalytic amount[1] |
| Reaction Time | Prolonged | Monitored and quenched upon completion[1] |
Experimental Protocol: Crossed Aldol Condensation of Benzaldehyde and 2-Propyloctanal
-
Preparation: In a 250 mL Erlenmeyer flask with a magnetic stir bar, dissolve potassium hydroxide (5.6 g, 100 mmol) in 100 mL of methanol. Cool this solution to 0-5 °C in an ice bath.
-
Reactant Mixture: In a separate beaker, mix 2-propyloctanal (8.5 g, 50 mmol) and benzaldehyde (15.9 g, 150 mmol).
-
Reaction: Add the aldehyde mixture dropwise to the cooled methanolic KOH solution over 30 minutes while stirring continuously.
-
Stirring: After the addition is complete, let the reaction mixture stir at room temperature for 12 hours.
-
Quenching: Stop the reaction by adding 100 mL of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Cannizzaro Reaction
Issue: A dark coloration and low yields of the desired alcohol and carboxylic acid are observed.
Troubleshooting and Optimization:
-
Purity of Benzaldehyde: Benzaldehyde can oxidize to benzoic acid upon exposure to air. Using freshly distilled benzaldehyde is recommended.
-
Concentration of Base: The Cannizzaro reaction requires a high concentration of a strong base (e.g., KOH). Ensure the base solution is properly prepared.
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time, often overnight, to ensure completion.[3]
-
Crossed Cannizzaro Reaction: To improve the yield of a valuable alcohol, a "crossed" Cannizzaro reaction can be performed using formaldehyde as a sacrificial aldehyde. Formaldehyde is preferentially oxidized to formate, while the other aldehyde is reduced to the corresponding alcohol.[4]
Reaction Pathway:
Caption: Mechanism of the Cannizzaro reaction.
Experimental Protocol: Synthesis of Benzoic Acid and Benzyl Alcohol
-
Base Solution: In a beaker, dissolve 11.0 g of potassium hydroxide in 10.0 mL of water.
-
Cooling: Cool the solution to approximately 20°C in an ice-water bath.
-
Reaction Mixture: Transfer the solution to a 125 mL reagent bottle and add 7.3 mL of pure benzaldehyde. Securely cork the bottle and shake vigorously until a thick emulsion forms.
-
Reaction Time: Allow the mixture to stand overnight or until the next laboratory period for the reaction to complete.
-
Workup: Follow standard extraction procedures to separate the benzyl alcohol (soluble in organic solvents) from the potassium benzoate (soluble in the aqueous layer). Acidify the aqueous layer to precipitate benzoic acid.
Grignard Reaction
Issue: Formation of a dark, cloudy mixture with low yields of the desired alcohol.
Troubleshooting and Optimization:
-
Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents like water and alcohols. Ensure all glassware is flame-dried under vacuum or in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF).
-
Magnesium Activation: The surface of magnesium turnings can have an oxide layer that prevents reaction. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Slow Addition: Add the alkyl/aryl halide dropwise to the magnesium suspension to control the exothermic reaction. Similarly, add the Grignard reagent slowly to the benzaldehyde derivative solution, preferably at a low temperature (e.g., 0°C).
-
Reaction Time: Over-extending the reaction time, especially with heating, can lead to decomposition and tar formation. Monitor the reaction by TLC.
Data on Reaction Parameters:
| Parameter | Condition Favoring Side Reactions | Recommended Condition for High Yield |
| Moisture | Presence of water or protic solvents | Strictly anhydrous conditions |
| Reagent Addition | Rapid addition, causing overheating | Slow, controlled addition at low temperature |
| Solvent | Protic or wet aprotic solvents | Anhydrous diethyl ether or THF |
| Reaction Time | Excessive heating or prolonged time | Monitor by TLC and quench upon completion |
Experimental Protocol: Grignard Reaction of a Benzaldehyde Derivative
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine and gently warm until the iodine vapor is visible. Cool to room temperature.
-
Grignard Formation: Add anhydrous diethyl ether or THF to the flask. Add a small portion of the alkyl/aryl halide (1.0 equivalent) dissolved in anhydrous solvent from the dropping funnel. If the reaction does not start (indicated by bubbling and a color change), gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional 30-60 minutes.
-
Reaction with Aldehyde: In a separate flame-dried flask under an inert atmosphere, dissolve the benzaldehyde derivative (1.0 equivalent) in anhydrous solvent. Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.
-
Monitoring and Quenching: Stir the reaction at 0°C to room temperature and monitor by TLC. Once complete, cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Knoevenagel Condensation
Issue: Low or no yield of the condensed product.
Troubleshooting and Optimization:
-
Catalyst Activity: The typically used weak base catalysts (e.g., piperidine, ammonium acetate) can degrade over time. Use a fresh or purified catalyst.[5]
-
Water Removal: The reaction produces water, which can inhibit the reaction equilibrium. Consider using a Dean-Stark apparatus to remove water azeotropically if the reaction is run at elevated temperatures.
-
Temperature: While some reactions proceed at room temperature, gentle heating (40-80°C) can often improve the rate and yield. However, excessive heat can promote side reactions.[5]
-
Side Reactions: The primary side reactions are self-condensation of the aldehyde (more likely with stronger bases) and Michael addition of the active methylene compound to the product (favored by longer reaction times and higher temperatures).[5]
Experimental Protocol: Solvent-Free Knoevenagel Condensation
-
Reactant Mixture: In a mortar, combine the benzaldehyde derivative (1 equivalent), the active methylene compound (e.g., malononitrile, 1 equivalent), and a catalytic amount of ammonium acetate.
-
Grinding: Grind the mixture with a pestle at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (a small sample can be dissolved in a suitable solvent).
-
Workup: Once the reaction is complete, wash the solid mixture with water.
-
Isolation: Collect the solid product by filtration and dry. Further purification is often not necessary.
Perkin Reaction
Issue: Low yield of cinnamic acid derivative and formation of a dark, resinous byproduct.
Troubleshooting and Optimization:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acetic anhydride. Use thoroughly dried glassware and anhydrous reagents.[2]
-
Reactant Purity: Use freshly distilled benzaldehyde to avoid benzoic acid impurity.[2] The sodium or potassium acetate should also be anhydrous.
-
Temperature Control: The Perkin reaction requires high temperatures (around 180°C). Ensure the temperature is maintained consistently, as temperatures that are too high can promote tar formation.[2][6]
Experimental Protocol: Synthesis of Cinnamic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine freshly distilled benzaldehyde (10.0 g), acetic anhydride (15.0 g), and anhydrous sodium acetate (5.0 g).
-
Reaction: Heat the mixture to 180°C and maintain this temperature with vigorous stirring for 4 hours.
-
Workup: Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.
-
Hydrolysis and Neutralization: Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This dissolves the cinnamic acid as its sodium salt and hydrolyzes any remaining acetic anhydride.
-
Purification: Filter the hot solution to remove any resinous byproducts.
-
Precipitation: Cool the filtrate and acidify with dilute hydrochloric acid to precipitate the cinnamic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent if necessary.
References
Technical Support Center: Recrystallization of 2-(4-Methoxyphenoxy)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-(4-Methoxyphenoxy)benzaldehyde via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Failure of Crystals to Form | 1. Too much solvent was used: The solution is not saturated or supersaturated upon cooling. 2. The cooling process is too slow or incomplete: The temperature is not low enough to induce crystallization. 3. The compound is highly pure: No nucleation sites are present to initiate crystal growth. | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution or add a seed crystal of the pure compound. 3. Ensure Adequate Cooling: Allow the flask to cool to room temperature undisturbed, followed by cooling in an ice-water bath. |
| "Oiling Out" (Formation of an oil instead of crystals) | 1. The solution is too concentrated. 2. The cooling rate is too rapid. 3. The melting point of the compound is close to the boiling point of the solvent. The melting point of this compound is 57-61 °C. 4. Presence of impurities that depress the melting point. | 1. Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely and add a small amount of additional solvent. 2. Slow Down Cooling: Allow the solution to cool more slowly by insulating the flask or letting it cool on the benchtop before transferring to an ice bath. 3. Change Solvent System: Consider a lower-boiling point solvent or a different solvent mixture. |
| Low Crystal Yield | 1. Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration. 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. 4. Washing with warm solvent: The collected crystals were washed with solvent that was not ice-cold, causing some of the product to redissolve. | 1. Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Pre-heat Filtration Apparatus: Ensure the funnel and filter paper are pre-heated before hot filtration. 3. Maximize Cooling Time: Allow sufficient time for the solution to cool and for crystallization to complete. 4. Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored or Appear Impure | 1. Incomplete removal of colored impurities. 2. Rapid crystal growth trapping impurities. | 1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. 2. Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. A second recrystallization may be necessary. |
| Crystals Form Too Quickly | 1. The solution is too concentrated. 2. The cooling is too rapid. | 1. Reheat and Add Solvent: Reheat the solution to redissolve the crystals and add a small amount of additional solvent. 2. Control Cooling Rate: Allow the solution to cool more slowly to promote the growth of larger, purer crystals.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
Q2: My compound has "oiled out." Can I still obtain crystals from the oil?
A2: Yes, it is often possible to obtain crystals from an oil. The most common approach is to reheat the solution until the oil redissolves completely. Then, add a small amount of the primary (more soluble) solvent to slightly decrease the concentration. Allow the solution to cool much more slowly to encourage crystal formation instead of oiling out. Insulating the flask can aid in this process.[1]
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product. Over-saturating the solution with solvent is a common cause of low recovery. Also, make sure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize the amount of product that crystallizes out of solution. When washing the collected crystals, use only a minimal amount of ice-cold solvent to avoid redissolving your product.
Q4: How do I perform a hot filtration correctly to avoid premature crystallization?
A4: To prevent the product from crystallizing in the funnel during hot filtration, it is crucial to keep the solution and the filtration apparatus hot. Use a stemless or short-stemmed funnel to minimize the surface area for cooling. Pre-heat the funnel by placing it on top of the boiling solvent in the collection flask before filtration. It is also advisable to use a slight excess of the recrystallization solvent to ensure the compound remains in solution during the transfer. This excess solvent can be evaporated after filtration and before cooling to induce crystallization.
Q5: Should I use a single solvent or a mixed solvent system?
A5: The choice between a single and mixed solvent system depends on the solubility of your compound. An ideal single solvent will dissolve the compound well at high temperatures but poorly at low temperatures. If such a solvent cannot be found, a mixed solvent system is a good alternative. This typically involves a solvent in which the compound is highly soluble and a second "anti-solvent" in which it is poorly soluble. The anti-solvent is added to the hot, dissolved solution until it becomes slightly cloudy, indicating the saturation point has been reached.[4]
Quantitative Data Summary
| Parameter | Value | Notes |
| Melting Point | 57-61 °C | |
| Appearance | Solid | |
| Reported Yield (for 4-isomer) | 96% | Recrystallization from n-heptane.[2][3] This is for the isomeric 4-(4-methoxyphenoxy)benzaldehyde and should be used as a reference. |
Experimental Protocol: Recrystallization of this compound (Proposed Method)
This protocol is a suggested starting point based on techniques used for structurally similar compounds. Optimization may be required.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into a small test tube.
-
Add a few drops of a test solvent (e.g., ethanol, isopropanol, or n-heptane) at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
If using a mixed solvent system (e.g., ethanol/water), dissolve the compound in a minimal amount of the "good" solvent (ethanol) and then add the "poor" solvent (water) dropwise until turbidity is observed.
2. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) while stirring and heating until the solid is completely dissolved.
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
5. Crystallization:
-
If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
6. Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent (or the solvent mixture).
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the crystals to a watch glass or weighing dish and dry them further in a desiccator or a vacuum oven at a temperature well below the melting point.
Workflow and Logic Diagrams
Caption: Recrystallization workflow for purifying this compound.
Caption: Troubleshooting logic for crystallization failure.
References
Validation & Comparative
Validating the Structure of 2-(4-Methoxyphenoxy)benzaldehyde: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of synthesized compounds is a critical step in ensuring data integrity and project success. This guide provides a detailed comparison of mass spectrometry-based validation of 2-(4-methoxyphenoxy)benzaldehyde against other analytical techniques, supported by predicted experimental data and detailed protocols.
The structural elucidation of this compound, a key intermediate in various synthetic pathways, relies on robust analytical techniques. Mass spectrometry, particularly with electron ionization (EI), offers a powerful method for confirming its molecular weight and providing structural insights through characteristic fragmentation patterns. This guide will delve into the expected mass spectral behavior of this compound and compare it with alternative analytical approaches.
Predicted Mass Spectrometry Data
The expected fragmentation of this compound under electron ionization is summarized in the table below. The molecular formula is C₁₄H₁₂O₃, with a molecular weight of 228.24 g/mol .[1] The fragmentation pathways are predicted based on established principles for aromatic aldehydes and diaryl ethers.[2][3] Aromatic aldehydes typically exhibit a strong molecular ion peak and can lose a hydrogen radical (M-1) or the entire aldehyde group (M-29).[3] Diaryl ethers are known to cleave at the ether linkage.
| Predicted Fragment Ion | Structure | m/z (Expected) | Interpretation |
| [M]⁺ | C₁₄H₁₂O₃⁺ | 228 | Molecular Ion |
| [M-H]⁺ | C₁₄H₁₁O₃⁺ | 227 | Loss of a hydrogen radical from the aldehyde group |
| [M-CHO]⁺ | C₁₃H₁₁O₂⁺ | 199 | Loss of the formyl radical (CHO) |
| [C₇H₇O₂]⁺ | (CH₃OC₆H₄O)⁺ | 123 | Cleavage of the ether bond, forming the methoxyphenoxy cation |
| [C₇H₅O]⁺ | (C₆H₄CHO)⁺ | 105 | Cleavage of the ether bond, forming the benzaldehyde cation |
| [C₆H₅O]⁺ | (C₆H₅O)⁺ | 93 | Loss of CO from the [C₇H₅O]⁺ fragment |
| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Loss of the methoxy group from the methoxyphenoxy cation or loss of CHO from the benzaldehyde cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the general procedure for acquiring a mass spectrum of this compound using a standard gas chromatograph-mass spectrometer (GC-MS) system with an EI source.
1. Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-350
4. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed m/z values with the predicted values in the table above.
Predicted Fragmentation Pathway
The fragmentation of this compound in an EI-MS experiment is expected to follow several key pathways, as illustrated in the diagram below. The initial ionization event forms the molecular ion, which then undergoes a series of bond cleavages to produce smaller, stable fragment ions.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool for structural validation, a comprehensive analysis often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Provides unambiguous structure elucidation. | Requires larger sample amounts; can be time-consuming to acquire and interpret complex spectra. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule (e.g., aldehyde C=O stretch, ether C-O stretch). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, O). | Confirms the empirical and molecular formula. | Does not provide information about the arrangement of atoms. |
References
A Comparative Analysis of 2-, 3-, and 4-(4-Methoxyphenoxy)benzaldehyde Isomers for Drug Discovery and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, synthesis, and potential biological activities of 2-, 3-, and 4-(4-methoxyphenoxy)benzaldehyde isomers.
The isomeric compounds 2-, 3-, and 4-(4-methoxyphenoxy)benzaldehyde, each featuring a methoxy-substituted phenoxy group on a benzaldehyde core, represent a class of diaryl ethers with significant potential in medicinal chemistry and drug development. The position of the ether linkage profoundly influences the molecule's conformation, electronic properties, and ultimately, its biological activity. This guide provides a comparative analysis of these three isomers, summarizing their key physicochemical characteristics, outlining detailed synthesis protocols, and exploring their potential therapeutic applications based on available data and structure-activity relationship principles.
Physicochemical Properties: A Comparative Overview
The placement of the (4-methoxyphenoxy) group on the benzaldehyde ring results in subtle but significant differences in the physicochemical properties of the three isomers. These properties, summarized in the table below, are crucial for predicting the compounds' behavior in biological systems, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | 2-(4-Methoxyphenoxy)benzaldehyde | 3-(4-Methoxyphenoxy)benzaldehyde | 4-(4-Methoxyphenoxy)benzaldehyde |
| Molecular Formula | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ | C₁₄H₁₂O₃ |
| Molecular Weight | 228.24 g/mol | 228.24 g/mol | 228.24 g/mol |
| CAS Number | 19434-36-7[1] | 62373-80-2[2] | 78725-47-0 |
| Appearance | Solid[1] | Colorless to Yellow clear liquid[3] | White powder[4] |
| Melting Point | 57-61 °C[1] | Not applicable | 58-62 °C |
| Boiling Point | Not available | 145 °C/0.4 mmHg[5][6] | 359.5±27.0 °C (Predicted)[7] |
| Density | Not available | 1.089 g/mL at 25 °C[5][6] | Not available |
| Refractive Index | Not available | n20/D 1.596[5] | Not available |
| LogP (calculated) | Not available | 3.300[8] | 3.3[9] |
Synthesis of (4-Methoxyphenoxy)benzaldehyde Isomers
The synthesis of these diaryl ether derivatives can be effectively achieved through nucleophilic aromatic substitution, most notably the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6][10] While a specific protocol for the 4-isomer is well-documented, generalized procedures can be adapted for the synthesis of the 2- and 3-isomers.
Experimental Protocol: Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde
This protocol is adapted from a literature procedure for the nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-methoxyphenol.[11][12]
Materials:
-
4-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
n-Heptane
-
Dichloromethane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a glass test tube, suspend 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide.[12]
-
Heat the reaction mixture to 140 °C and stir for 45 minutes.[12]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).[12]
-
Wash the combined organic phases with saturated aqueous sodium chloride solution (5x) and dry over anhydrous magnesium sulfate.[12]
-
Remove the solvent under reduced pressure to yield a viscous oil.[12]
-
Dissolve the oil in dichloromethane, add n-heptane, and allow the solvent to evaporate slowly to induce crystallization.[12]
-
Wash the resulting pale yellow crystals with n-heptane and dry under vacuum to yield 4-(4-methoxyphenoxy)benzaldehyde.[12]
Generalized Experimental Protocol: Ullmann Condensation for 2- and 3-(4-Methoxyphenoxy)benzaldehyde
This generalized protocol is based on the principles of the Ullmann condensation and can be optimized for the synthesis of the ortho- and meta-isomers.
Materials:
-
2-Halobenzaldehyde or 3-Halobenzaldehyde (Iodo or Bromo derivatives are typically more reactive)
-
4-Methoxyphenol
-
Copper(I) iodide (CuI) or other copper catalyst
-
A suitable ligand (e.g., phenanthroline, N,N-dimethylglycine)
-
A base (e.g., potassium carbonate, cesium carbonate)
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the corresponding halobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0-1.5 eq), copper catalyst (e.g., CuI, 5-10 mol%), ligand (10-20 mol%), and base (2.0 eq).
-
Add the anhydrous solvent and heat the mixture to a temperature typically ranging from 100 to 160 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isomer.
Caption: Generalized workflow for the Ullmann condensation synthesis of (4-methoxyphenoxy)benzaldehyde isomers.
Comparative Reactivity and Potential Biological Activities
While direct comparative studies on the biological activities of these three isomers are limited, their reactivity and potential therapeutic applications can be inferred from the broader class of substituted benzaldehydes and diaryl ethers. The position of the ether linkage is expected to influence the steric hindrance around the aldehyde group and the overall electronic distribution of the molecule, thereby affecting its interaction with biological targets.
Anticipated Reactivity:
-
This compound: The ortho-substituent is likely to exert the most significant steric hindrance on the aldehyde functionality. This could decrease its reactivity in certain chemical transformations but may also confer selectivity in biological interactions.
-
3-(4-Methoxyphenoxy)benzaldehyde: The meta-positioning of the substituent will have a more moderate steric and electronic influence on the aldehyde group compared to the ortho-isomer.
-
4-(4-Methoxyphenoxy)benzaldehyde: With the substituent in the para-position, steric hindrance on the aldehyde is minimized. The electronic effects of the methoxyphenoxy group will be most effectively transmitted to the aldehyde through resonance. This isomer is often used as a versatile building block in the synthesis of more complex molecules.[4]
Potential Biological Activities:
-
Antimicrobial Activity: Benzaldehyde and its derivatives have been reported to possess antimicrobial properties. The presence of the methoxy and ether functionalities could modulate this activity. A proposed experimental workflow to assess and compare the antimicrobial efficacy of these isomers is presented below.
-
Antioxidant Activity: Phenolic compounds, including some substituted benzaldehydes, are known for their antioxidant properties. The ability of these isomers to scavenge free radicals could be a potential area of investigation.
-
Enzyme Inhibition: The diaryl ether scaffold is present in a number of enzyme inhibitors.[13] Depending on the overall shape and electronic properties of the isomers, they could potentially inhibit various enzymes relevant to disease pathways.
-
Cytotoxicity: Some benzaldehyde derivatives have shown cytotoxic effects against cancer cell lines.[14][15] The differential positioning of the bulky methoxyphenoxy group could lead to variations in their cytotoxic profiles.
Proposed Experimental Workflow: Comparative Antimicrobial Activity Screening
To address the lack of direct comparative data, the following experimental workflow is proposed to evaluate the antimicrobial activity of the 2-, 3-, and 4-(4-methoxyphenoxy)benzaldehyde isomers.
Caption: Proposed experimental workflow for comparative antimicrobial activity screening of the isomers.
Conclusion
The 2-, 3-, and 4-(4-methoxyphenoxy)benzaldehyde isomers present a promising yet underexplored area for drug discovery. Their differential physicochemical properties, arising from the positional isomerism, are likely to translate into distinct reactivity profiles and biological activities. While the synthesis of these compounds is achievable through established methods like the Ullmann condensation, a significant gap exists in the direct comparative evaluation of their therapeutic potential. The proposed experimental workflows for synthesis and antimicrobial screening provide a framework for future research in this area. Further investigation into their structure-activity relationships is warranted to unlock their full potential as lead compounds in the development of novel therapeutic agents.
References
- 1. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rgcc-international.com [rgcc-international.com]
A Comparative Analysis of the Biological Activities of 2-(4-Methoxyphenoxy)benzaldehyde and its Para Isomer
A guide for researchers, scientists, and drug development professionals.
Chemical Structures
| Compound | Structure |
| 2-(4-Methoxyphenoxy)benzaldehyde | |
| 4-(4-Methoxyphenoxy)benzaldehyde |
Summary of Potential Biological Activities
Due to the absence of direct comparative experimental data for this compound and 4-(4-methoxyphenoxy)benzaldehyde, this section presents findings for structurally analogous compounds. These data suggest that both isomers may possess antimicrobial and cytotoxic properties, warranting further investigation.
Antimicrobial and Antifungal Activity
Research on benzaldehyde derivatives has demonstrated that the presence and position of substituents like hydroxyl and methoxy groups can significantly impact their antimicrobial efficacy.[1] Studies on related compounds suggest that both ortho and para isomers of (4-methoxyphenoxy)benzaldehyde could exhibit antimicrobial and antifungal activities.
For instance, 2-hydroxy-4-methoxybenzaldehyde, a compound with structural similarities to the ortho isomer, has been shown to possess potent antifungal activity.[2][3] It acts by disrupting the cell wall integrity, and its efficacy is influenced by the position of the hydroxyl and methoxy groups.[2][3] This compound has been shown to be effective against various fungal pathogens, including strains of Aspergillus, Penicillium, and Saccharomyces cerevisiae.[2][3] Furthermore, it has demonstrated antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with a reported Minimum Inhibitory Concentration (MIC) of 1024 µg/mL.[4] The mechanism of action is suggested to involve damage to the cell membrane.[4]
A derivative of 4-methoxybenzaldehyde, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone, has been synthesized and shown to exhibit moderate to weak antibacterial activity against different strains of Salmonella.[5] The reported MIC values were 64 µg/mL against Salmonella typhi (ATCC 6539), Salmonella paratyphi A, and Salmonella typhimurium, and 128 µg/mL against other strains of Salmonella typhi and Salmonella paratyphi B.[5]
Table 1: Antimicrobial Activity of Structurally Related Compounds
| Compound | Microorganism | Activity Metric | Value | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus (MRSA) | MIC | 1024 µg/mL | [4] |
| 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi (ATCC 6539) | MIC | 64 µg/mL | [5] |
| 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | MIC | 64 µg/mL | [5] |
| 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhimurium | MIC | 64 µg/mL | [5] |
| 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | MIC | 128 µg/mL | [5] |
| 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi B | MIC | 128 µg/mL | [5] |
Cytotoxicity
Benzaldehyde and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[6][7] The cytotoxic activity is often concentration-dependent.[7] For example, benzaldehyde has been shown to induce cytotoxicity in cultured human lymphocytes at concentrations of 10, 25, and 50 µg/mL.[6][7] While specific data for the ortho and para isomers of (4-methoxyphenoxy)benzaldehyde is not available, their structural similarity to other cytotoxic benzaldehydes suggests they may also exhibit such properties.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the biological activities of compounds like this compound and its para isomer.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration, often corresponding to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader (typically at 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Structure and Antibacterial Activity of 1-(4-Methoxybenzaldehyde)-4-Methylthiosemicarbazone [scirp.org]
- 6. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-(4-Methoxyphenoxy)benzaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient construction of diaryl ether linkages is a critical step in the creation of complex molecules. 2-(4-Methoxyphenoxy)benzaldehyde serves as a valuable intermediate, and its synthesis can be approached through several established methodologies. This guide provides a comparative analysis of the primary synthetic routes, supported by experimental data and detailed protocols to aid in methodological selection.
Comparison of Synthetic Routes
The synthesis of this compound is primarily achieved through three well-established methods: Nucleophilic Aromatic Substitution (SNA_r_), the Williamson Ether Synthesis, and the Ullmann Condensation. Each route presents distinct advantages and challenges in terms of reaction conditions, substrate scope, and overall efficiency.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (SNA_r_) | 2-Fluorobenzaldehyde and 4-Methoxyphenol | K₂CO₃, DMSO | 140°C, 45 min | ~96% (for 4-isomer) | High yield, relatively short reaction time, readily available starting materials.[1][2][3] | Requires an activated aryl halide (fluoro- or nitro-substituted), high reaction temperature. |
| Williamson Ether Synthesis | 2-Hydroxybenzaldehyde (Salicylaldehyde) and 4-Bromoanisole | NaH or K₂CO₃, DMF | Room temperature to 80°C, 12-16 hours | Moderate to High | Milder conditions than Ullmann, wide substrate scope.[4][5][6][7][8] | Can have long reaction times, potential for O- vs. C-alkylation side reactions with phenoxides.[7] |
| Ullmann Condensation | 2-Chlorobenzaldehyde and 4-Methoxyphenol | Cu or Cu(I) salts, Base | High temperatures (>150°C), polar aprotic solvents (e.g., DMF, NMP) | Variable | Broad scope for aryl halide substitution (Cl, Br, I), tolerant of various functional groups.[9][10][11][12][13] | Harsh reaction conditions, often requires stoichiometric amounts of copper, potential for side reactions.[9] |
Experimental Protocols
Key Experiment: Nucleophilic Aromatic Substitution (SNA_r_)
This protocol is adapted from the successful synthesis of the isomeric 4-(4-methoxyphenoxy)benzaldehyde.[1][2][3]
Materials:
-
2-Fluorobenzaldehyde
-
4-Methoxyphenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Saturated aqueous Sodium Chloride (brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 140°C and stir vigorously for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield the pure this compound.
Visualization of Synthetic Pathways
The logical relationships between the three primary synthetic routes are visualized below.
Caption: Comparative workflow of the main synthetic routes to this compound.
The following diagram illustrates a generalized experimental workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
Purity Analysis of Synthesized 2-(4-Methoxyphenoxy)benzaldehyde: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous confirmation of compound purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of synthesized 2-(4-Methoxyphenoxy)benzaldehyde. Detailed experimental protocols and supporting data are presented to facilitate an informed selection of the most suitable analytical technique.
The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically proceeds via a nucleophilic aromatic substitution, such as the Williamson ether synthesis. This process can introduce a range of impurities, including unreacted starting materials (e.g., 2-fluorobenzaldehyde and 4-methoxyphenol), by-products from side reactions, and degradation products. Accurate and robust analytical methods are therefore essential to identify and quantify these impurities, ensuring the quality and integrity of the synthesized compound.
Comparative Analysis of Key Purity Determination Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly specific technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers excellent separation efficiency and provides structural information, making it ideal for impurity identification.[2] High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly well-suited for non-volatile impurities and routine purity assays.[1] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides an absolute measure of purity without the need for a specific reference standard for each impurity and offers detailed structural confirmation.[3]
The selection of the optimal analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, the desired level of sensitivity, and throughput considerations.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility and interaction with a stationary phase, followed by mass-based detection and identification. | Separation by differential partitioning between a stationary and a liquid mobile phase, with UV detection. | Quantitative determination based on the ratio of the integral of an analyte's NMR signal to that of a certified internal standard. |
| Limit of Detection (LOD) | ~0.01 - 1 µg/mL | ~0.1 - 5 µg/mL | ~0.1 - 1 mg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 5 µg/mL | ~0.5 - 20 µg/mL | ~0.5 - 5 mg/mL |
| Linearity (R²) | >0.995[4] | >0.999 | >0.999 |
| Precision (%RSD) | < 5%[5] | < 2% | < 1% |
| Specificity | High (mass spectrum provides structural information)[1] | Moderate to High (retention time) | High (unique NMR signals provide structural confirmation) |
| Throughput | Moderate | High | Low to Moderate |
| Key Advantages | Excellent for volatile/semi-volatile impurity identification; high sensitivity and specificity. | Robust and widely available; suitable for non-volatile impurities; high throughput. | Absolute quantification without the need for specific impurity standards; provides detailed structural information. |
| Key Disadvantages | Not suitable for non-volatile or thermally labile compounds; may require derivatization for some impurities. | Co-elution can be an issue; lower specificity than MS for identification. | Lower sensitivity compared to chromatographic methods; more complex data analysis. |
Experimental Protocols
GC-MS Method for Purity Analysis of this compound
This protocol provides a general framework for the GC-MS analysis of this compound. Optimization of specific parameters for the instrument in use is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane stationary phase.
GC Conditions:
-
Inlet Temperature: 270 °C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-450
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC). Identification of the main peak and any impurities is confirmed by comparing their mass spectra with a reference library or through spectral interpretation.
HPLC-UV Method for Purity Analysis
Instrumentation:
-
HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 40% acetonitrile, increasing to 95% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
qNMR Method for Purity Determination
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and a suitable internal standard (e.g., 10 mg of maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.7 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
Data Acquisition and Processing:
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weights of the sample and internal standard.
Visualizations
Caption: Workflow of GC-MS analysis for purity determination.
Caption: Comparison of key attributes for analytical techniques.
References
- 1. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Efficacy of 2-(4-Methoxyphenoxy)benzaldehyde Derivatives as Antimicrobial Agents: A Comparative Guide
A comprehensive review of existing scientific literature reveals a significant gap in the investigation of 2-(4-methoxyphenoxy)benzaldehyde and its derivatives as antimicrobial agents. Despite extensive searches of scholarly articles and chemical databases, no specific studies detailing the synthesis, antimicrobial evaluation, or mechanism of action for this particular class of compounds were identified.
While the broader family of benzaldehyde derivatives has attracted considerable interest for their potential therapeutic applications, including antimicrobial and antifungal properties, research has predominantly focused on other structural analogs. This guide will, therefore, summarize the antimicrobial efficacy of closely related methoxybenzaldehyde derivatives to provide a comparative context and highlight potential avenues for future research into the target compound class.
Comparative Landscape: Antimicrobial Activity of Structurally Related Benzaldehyde Derivatives
Numerous studies have explored the antimicrobial potential of benzaldehyde derivatives bearing different substitution patterns on the aromatic ring. These investigations offer valuable insights into the structure-activity relationships that govern the antimicrobial efficacy of this class of compounds. The data presented below is for compounds structurally related to this compound and should not be directly extrapolated to the target compound.
Data on Related Methoxybenzaldehyde Derivatives
The following table summarizes the antimicrobial activity of various methoxy-substituted benzaldehyde derivatives as reported in the scientific literature. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | [1][2] |
| 2,4,6-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 250 | [3] |
| 3,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1000 | [3] |
| 2,3,4-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1000 | [3] |
| 2,4,5-Trimethoxybenzaldehyde | Candida albicans ATCC 90028 | 1000 | [3] |
Note: The provided data is for comparative purposes only and highlights the antimicrobial potential within the broader class of methoxybenzaldehyde derivatives. The absence of data for this compound derivatives prevents a direct comparison.
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of antimicrobial efficacy typically involves standardized in vitro assays to determine the MIC and, in some cases, the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC). A general workflow for these experiments is outlined below.
General Experimental Workflow for Antimicrobial Susceptibility Testing
Detailed Methodologies
1. Preparation of Test Compounds:
-
Stock solutions of the test compounds are typically prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
2. Broth Microdilution Method (for MIC Determination):
-
A series of twofold serial dilutions of the stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Each well is then inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and medium) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound derivatives is unknown due to the lack of research, studies on other benzaldehyde derivatives suggest potential pathways that could be relevant. Benzaldehydes have been reported to exert their antimicrobial effects through various mechanisms, including:
-
Disruption of Cell Membrane Integrity: Some benzaldehyde derivatives can damage the microbial cell membrane, leading to the leakage of intracellular components and eventual cell death.
-
Inhibition of Key Enzymes: They may interfere with essential enzymatic activities within the microbial cell, disrupting metabolic pathways necessary for survival.
-
Interference with Signaling Pathways: As suggested for some antifungal benzaldehydes, they might disrupt cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for stress response and virulence in fungi.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by antimicrobial compounds.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient data to compile a comprehensive comparison guide on the efficacy of this compound derivatives as antimicrobial agents. The information available on structurally related methoxybenzaldehydes suggests that this class of compounds holds promise for antimicrobial activity.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation against a broad panel of clinically relevant bacteria and fungi. Such studies would be crucial to elucidate their antimicrobial spectrum, potency, and mechanism of action, thereby determining their potential as novel therapeutic agents. The detailed experimental protocols and comparative data from related compounds presented in this guide can serve as a valuable starting point for these future investigations.
References
- 1. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Properties of 2-, 3-, and 4-(4-Methoxyphenoxy)benzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for the ortho, meta, and para isomers of 2-(4-Methoxyphenoxy)benzaldehyde. Understanding the unique spectral characteristics of each isomer is crucial for their unambiguous identification, characterization, and use in complex synthetic pathways and drug development. This document summarizes available experimental and predicted spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for isomeric differentiation.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for the three isomers. While experimental data for the 4-isomer is well-documented, and some data is available for the 3-isomer, experimental spectra for this compound are not readily found in the public domain. To facilitate a comprehensive comparison, predicted NMR data has been included where experimental data is absent.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Proton Assignment | This compound (Predicted) | 3-(4-Methoxyphenoxy)benzaldehyde (Predicted) | 4-(4-Methoxyphenoxy)benzaldehyde (Experimental) [1] |
| Aldehyde (-CHO) | 10.3 - 10.5 | 9.9 - 10.1 | 9.90 (s, 1H) |
| Methoxy (-OCH₃) | 3.8 - 3.9 | 3.8 - 3.9 | 3.83 (s, 3H) |
| Aromatic Protons | 6.8 - 8.0 | 6.8 - 7.8 | 6.92–6.95 (m, 2H), 6.99–7.05 (m, 4H), 7.81–7.83 (m, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Carbon Assignment | This compound (Predicted) | 3-(4-Methoxyphenoxy)benzaldehyde (Predicted) | 4-(4-Methoxyphenoxy)benzaldehyde (Experimental) [1] |
| Aldehyde (C=O) | ~192 | ~192 | 190.9 |
| Methoxy (-OCH₃) | ~55 | ~55 | 55.8 |
| Aromatic Carbons | 114 - 162 | 114 - 163 | 115.3, 116.9, 122.0, 131.0, 132.1, 148.3, 157.0, 164.2 |
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Functional Group | This compound (Predicted) | 3-(4-Methoxyphenoxy)benzaldehyde (Experimental) | 4-(4-Methoxyphenoxy)benzaldehyde (Experimental) [1] |
| C-H (aldehyde) | 2850-2750 | Not Available | 2835 (w), 2745 (w) |
| C=O (aldehyde) | ~1700 | Not Available | 1680 (s) |
| C-O-C (ether) | 1300-1000 | Not Available | 1230 (s), 1195 (s), 1150 (s), 1100 (m), 1085 (s) |
| Aromatic C=C | 1600-1450 | Not Available | 1595 (m), 1575 (s), 1495 (s), 1440 (m) |
Table 4: Mass Spectrometry Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragments |
| This compound | Not Available | Not Available |
| 3-(4-Methoxyphenoxy)benzaldehyde | Not Available | Not Available |
| 4-(4-Methoxyphenoxy)benzaldehyde | Not Available | Not Available |
Note: 's' denotes a singlet, 'd' a doublet, 't' a triplet, and 'm' a multiplet. 'w' indicates a weak absorption, 'm' a medium absorption, and 's' a strong absorption in IR spectroscopy.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., Bruker, 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The solution must be clear and free of any particulate matter.
-
Instrument Setup: The spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are used, including a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans (typically 16 or 32) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on an FT-IR spectrometer equipped with an appropriate sampling accessory.
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector records the abundance of each ion at its respective m/z value, generating a mass spectrum.
Visualization of Isomeric Relationship and Spectroscopic Analysis
The following diagram illustrates the structural relationship between the three isomers of (4-methoxyphenoxy)benzaldehyde and the spectroscopic techniques used for their characterization.
Caption: Workflow for the comparative spectroscopic analysis of isomers.
References
A Researcher's Guide to Catalyst Selection: A Cost-Benefit Analysis of Catalytic Systems in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an optimal catalytic system is a critical decision in chemical synthesis, profoundly impacting reaction efficiency, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of three major classes of catalytic systems—homogeneous, heterogeneous, and biocatalytic—through a cost-benefit analysis of their performance in key industrial transformations. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to empower researchers to make informed decisions in catalyst selection for their specific synthetic needs.
Key Performance Indicators: A Comparative Overview
The efficacy and economic viability of a catalytic system are assessed through several key performance indicators (KPIs). Understanding these metrics is essential for a comprehensive cost-benefit analysis.
-
Yield (%) : The amount of desired product obtained relative to the theoretical maximum.
-
Selectivity (%) : The measure of a catalyst's ability to direct a reaction to form a specific product over others.
-
Turnover Number (TON) : The total number of substrate molecules converted by one catalyst molecule before it becomes deactivated. A higher TON indicates a more stable and long-lasting catalyst.
-
Turnover Frequency (TOF, h⁻¹) : The number of catalytic cycles occurring per unit of time, reflecting the catalyst's activity.
-
Catalyst Loading (mol%) : The amount of catalyst used relative to the substrate. Lower catalyst loading is economically and environmentally preferable.
-
Reaction Conditions : Parameters such as temperature, pressure, and solvent, which influence energy consumption and process safety.
-
Catalyst Cost ($/g or $/mol) : The purchase price of the catalyst, a direct contributor to the overall process cost.
-
Enantiomeric Excess (ee %) : For asymmetric synthesis, this measures the stereochemical purity of the product.
The following sections present a detailed analysis of different catalytic systems in three widely applied synthetic reactions: the Suzuki-Miyaura Coupling, Asymmetric Hydrogenation of β-Ketoesters, and the Synthesis of Chiral Amines.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in academic and industrial laboratories. The choice between a homogeneous or heterogeneous palladium catalyst significantly impacts the process.
Quantitative Performance Comparison
| Catalyst System | Catalyst | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Catalyst Cost ($/g) |
| Homogeneous | Pd(PPh₃)₄ | 1-2 | 80-100 | 12-24 | 85-95 | 50-100 | 4-8 | 50-100 |
| Homogeneous | Pd(OAc)₂/SPhos | 0.05-1 | RT-80 | 2-12 | 90-99 | 100-2000 | 50-500 | 100-200 (precatalyst) |
| Heterogeneous | 10% Pd/C | 1-5 | 25-100 | 1-24 | 80-95 | 20-100 | 1-20 | 20-50 |
Note: Catalyst costs are estimates and can vary significantly based on supplier, purity, and scale. TON and TOF values are highly dependent on specific reaction conditions and substrates.
Experimental Protocols
1. Homogeneous Catalysis: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
-
Materials: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 5 mL).
-
Procedure: To a round-bottom flask, add the aryl halide, arylboronic acid, and K₂CO₃. Purge the flask with an inert gas (e.g., argon or nitrogen). Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst. Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by TLC or GC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
2. Heterogeneous Catalysis: Suzuki-Miyaura Coupling using 10% Pd/C
-
Materials: Aryl bromide (1.0 mmol), phenylboronic acid (1.1 mmol), 10% Pd/C (5 mol% Pd), Na₂CO₃ (1.5 mmol), Ethanol/H₂O (1:1, 20 mL).
-
Procedure: In a reaction vessel, dissolve the aryl bromide and phenylboronic acid in the ethanol/water solvent mixture. Add Na₂CO₃ and the 10% Pd/C catalyst. Stir the mixture at room temperature for 24 hours.[2] After the reaction is complete, filter the mixture to recover the Pd/C catalyst. The catalyst can be washed with water and ethanol and dried for reuse. Extract the filtrate with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the crude product. Purify by recrystallization or column chromatography.
Workflow for Catalyst Selection in Suzuki-Miyaura Coupling
Caption: Decision workflow for selecting a catalyst for Suzuki-Miyaura coupling.
Case Study 2: Asymmetric Hydrogenation of β-Ketoesters
The asymmetric hydrogenation of β-ketoesters to produce chiral β-hydroxy esters is a vital transformation in the synthesis of pharmaceuticals and fine chemicals. Homogeneous ruthenium-BINAP complexes are the benchmark catalysts for this reaction.
Quantitative Performance Comparison
| Catalyst System | Catalyst | Substrate to Catalyst Ratio (S/C) | Pressure (atm H₂) | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| Homogeneous | Ru(OAc)₂( (R)-BINAP) | 2000 | 100 | 20 | 8 | 97 | 96 |
| Homogeneous | RuCl₂((R)-BINAP) | 1000-2000 | 4-100 | 23-100 | 12-48 | >95 | 98-100 |
| Homogeneous | [RuI((R)-BINAP)(p-cymene)]I | 50000 | 100 | 20 | 12 | >95 | 96 |
Note: Data is compiled from various sources and specific performance may vary with substrate and precise conditions.[3][4][5][6]
Experimental Protocol
Asymmetric Hydrogenation of a β-Ketoester using Ru(OAc)₂( (R)-BINAP)
-
Materials: β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), Ru(OAc)₂( (R)-BINAP) (0.0005 mmol, 0.05 mol%), Methanol (5 mL).
-
Procedure: In a high-pressure autoclave, dissolve the β-ketoester in methanol. Add the Ru(OAc)₂( (R)-BINAP) catalyst. Seal the autoclave, purge with hydrogen gas several times, and then pressurize to 100 atm with hydrogen. Stir the reaction mixture at 30°C for 24 hours. After the reaction, carefully release the pressure. Remove the solvent under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis. The crude product can be purified by distillation or column chromatography.[4][6]
Logical Relationship in Asymmetric Hydrogenation
Caption: Key components for achieving high enantioselectivity in asymmetric hydrogenation.
Case Study 3: Biocatalytic Synthesis of Chiral Amines
The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry. Biocatalysis, particularly using transaminases, has emerged as a powerful and green alternative to traditional chemocatalytic methods.
Quantitative Performance Comparison: Transaminase vs. Reductive Amination
| Method | Catalyst | Catalyst Loading | Reaction Time (h) | Conversion (%) | ee (%) | Cost per gram of Product ($) |
| Biocatalytic | Transaminase | 5 g/L enzyme | 48-50 | 90 | >99 | ~0.51 |
| Biocatalytic | Amine Dehydrogenase | Varies | 48 | 31 (can be improved) | >99 | ~2.06 |
Note: Cost data is based on a specific case study for the synthesis of (S)-α-methylbenzylamine and is highly dependent on enzyme cost and process scale.[7][8][9]
Experimental Protocol
Kinetic Resolution of a Racemic Amine using a Transaminase
-
Materials: Racemic amine (e.g., 1-phenylethylamine, 25 mM), Transaminase (ATA) enzyme (1 g/L), Amino acid oxidase (AAO) (1 g/L), Pyridoxal-5-phosphate (PLP) cofactor (0.2 g/L), Pyruvate (2 mM), 100 mM Potassium phosphate buffer (pH 8.0).
-
Procedure: Prepare a solution of the racemic amine, pyruvate, and PLP in the potassium phosphate buffer. Add the transaminase and amino acid oxidase enzymes. Incubate the reaction mixture at 30°C with gentle shaking for 3-12 hours. Monitor the conversion of the starting amine and the formation of the corresponding ketone by HPLC. The enantiomeric excess of the remaining amine can also be determined by chiral HPLC. Once the desired conversion (typically ~50% for kinetic resolution) is reached, the reaction can be stopped by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment). The unreacted amine enantiomer can then be isolated and purified.[10][11]
Signaling Pathway for Biocatalytic Amine Synthesis
Caption: Simplified pathway for the synthesis of a chiral amine using a transaminase.
Conclusion: A Strategic Approach to Catalyst Selection
The choice of a catalytic system is a multi-faceted decision that extends beyond mere reaction yield. A thorough cost-benefit analysis, considering factors such as catalyst cost, activity, stability, ease of separation, and environmental impact, is crucial for developing sustainable and economically viable synthetic processes.
-
Homogeneous catalysts often offer superior activity and selectivity due to their well-defined active sites. However, their separation from the product stream can be challenging and costly, making them more suitable for high-value products where catalyst cost is a smaller fraction of the overall expense.
-
Heterogeneous catalysts , while sometimes exhibiting lower activity, provide significant advantages in terms of easy separation, recyclability, and suitability for continuous flow processes. These attributes make them highly attractive for large-scale industrial applications where operational efficiency and cost control are paramount.
-
Biocatalysts represent a rapidly evolving and highly promising area. Their exceptional selectivity, mild reaction conditions, and biodegradability align well with the principles of green chemistry. As enzyme engineering continues to advance, the cost-effectiveness and substrate scope of biocatalysis are expected to improve, making it an increasingly competitive option for the synthesis of complex molecules, particularly in the pharmaceutical industry.
By carefully evaluating the quantitative data and experimental considerations presented in this guide, researchers can navigate the complex landscape of catalysis and select the most appropriate system to achieve their synthetic goals efficiently, economically, and sustainably.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
In-Vitro Efficacy of Benzaldehyde Derivatives as Tyrosinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro tyrosinase inhibitory activity of a representative benzaldehyde derivative, 2-hydroxy-4-methoxybenzaldehyde, alongside other known tyrosinase inhibitors. The data presented is based on published experimental findings and serves as a reference for evaluating potential novel tyrosinase inhibitors.
Disclaimer: As of the latest literature review, specific in-vitro tyrosinase inhibition data for 2-(4-Methoxyphenoxy)benzaldehyde was not publicly available. Therefore, this guide utilizes data for a structurally similar compound, 2-hydroxy-4-methoxybenzaldehyde, to demonstrate the format and content of a comparative analysis. Researchers are encouraged to perform direct experimental validation for this compound.
Comparative Efficacy of Tyrosinase Inhibitors
The inhibitory potential of a compound against tyrosinase is commonly quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the reported IC50 values for 2-hydroxy-4-methoxybenzaldehyde and other well-established tyrosinase inhibitors, providing a benchmark for comparison.
| Compound | IC50 (µM) | Inhibition Type | Source Organism of Tyrosinase | Substrate |
| 2-hydroxy-4-methoxybenzaldehyde | 30 | Mixed | Mushroom | L-DOPA |
| Kojic Acid | 13.2 - 53.95 | Competitive | Mushroom | L-Tyrosine / L-DOPA |
| Thiamidol | ~1.1 | Reversible | Human | |
| Arbutin | >200 | Competitive | Mushroom | L-Tyrosine |
| 4-bromobenzaldehyde | 114 | Partial Noncompetitive | Mushroom | 4-t-butylcatechol |
| 4-chlorobenzaldehyde | 175 | Partial Noncompetitive | Mushroom | 4-t-butylcatechol |
Experimental Protocols
A standardized in-vitro tyrosinase inhibition assay is crucial for the reliable comparison of potential inhibitors. The following is a detailed methodology for a common colorimetric microplate assay.
Principle of the Assay
Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product that can be quantified by measuring its absorbance at approximately 475-490 nm.[1][2] In the presence of an inhibitor, the rate of dopachrome formation is reduced. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of an uninhibited control reaction. Kojic acid is often used as a positive control for assay validation.[1]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Test Compound (e.g., this compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer will be used for all dilutions unless otherwise specified.[1]
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay well is typically around 20-30 U/mL. Keep the enzyme solution on ice.[1]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh just before use due to its susceptibility to auto-oxidation.[1]
-
Test Compound Stock Solution: Dissolve the test compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1-2% to avoid interference with enzyme activity. A corresponding vehicle control with the same DMSO concentration should also be prepared.[1]
Assay Procedure (96-well plate)
-
Plate Setup: Add the following reagents to the wells of a 96-well plate:
-
Test Wells (T): 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Test Blank Wells (Tb): 20 µL of test compound dilution + 160 µL of phosphate buffer (no enzyme).
-
Control Wells (C): 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Blank Wells (Cb): 20 µL of vehicle + 160 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.[3]
-
Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for at least 15-30 minutes.[4][5]
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct the rates by subtracting the blank readings:
-
V_test = V_T - V_Tb
-
V_control = V_C - V_Cb
-
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(V_control - V_test) / V_control] * 100
-
-
Plot the percentage of inhibition against the concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the in-vitro tyrosinase inhibition assay workflow.
Caption: A generalized workflow for the in-vitro screening of tyrosinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.4. Tyrosinase Inhibition Assay [bio-protocol.org]
- 3. Tyrosinase inhibition assay [bio-protocol.org]
- 4. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
Safety Operating Guide
Safe Disposal of 2-(4-Methoxyphenoxy)benzaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(4-Methoxyphenoxy)benzaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on data for structurally similar compounds, this compound may cause skin and eye irritation.[1][2][3][4][5] GHS classifications for this specific compound indicate it may cause an allergic skin reaction and is very toxic to aquatic life.[6]
Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local hazardous waste regulations.[7][8] Under no circumstances should this chemical be disposed of down the sink or in regular trash.[7][8]
1. Waste Identification and Classification:
-
Clearly identify the contents as "this compound." Avoid using abbreviations or chemical formulas.[8]
-
This compound is classified as hazardous due to potential skin sensitization and high aquatic toxicity.[6]
2. Waste Collection and Segregation:
-
Use a dedicated, compatible, and leak-proof container for collecting the waste.[8][9] The original container, if in good condition, is often a suitable choice.[9]
-
Keep the waste container securely closed except when adding more waste.[8][9]
-
Store the waste segregated from incompatible materials, such as strong oxidizing agents, strong bases, and strong reducing agents.[2][3]
3. Disposal of Contaminated Materials:
-
Any labware (e.g., glassware, spatulas) or PPE that is grossly contaminated with this compound should be treated as hazardous waste.[8][10]
-
Place these contaminated items in a designated container labeled as "Hazardous Waste" and list the chemical contaminant.[8]
4. Handling Empty Containers:
-
To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent.[7][8]
-
The rinsate from this cleaning process must be collected and treated as hazardous chemical waste.[8]
-
Once properly rinsed and air-dried, and with the label completely defaced or removed, the container may be disposed of as regular laboratory glass or solid waste.[7]
5. Arranging for Professional Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][11]
-
Follow your organization's specific procedures for requesting a waste pickup.
Summary of Hazard and Disposal Information
For clarity, the key data related to the safe handling and disposal of this compound and similar compounds are summarized below.
| Parameter | Information | Source |
| GHS Hazard Classifications | May cause an allergic skin reaction, Very toxic to aquatic life | [6] |
| Primary Hazards (Similar Compounds) | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1][2] |
| Personal Protective Equipment | Safety glasses/goggles, chemical-resistant gloves, lab coat | [1][2][5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Strong reducing agents | [2][3] |
| Disposal Method | Treat as hazardous waste; dispose of via an approved waste disposal plant | [2][3][4][5][12][13] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite) and transfer to a suitable container for disposal | [1] |
Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below. This workflow ensures that all waste streams are handled safely and in accordance with regulatory requirements.
Caption: Decision workflow for proper disposal of this compound waste streams.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-(4-Methoxyphenoxy)benzaldehyde | C14H12O3 | CID 10489519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. geneseo.edu [geneseo.edu]
Personal protective equipment for handling 2-(4-Methoxyphenoxy)benzaldehyde
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-Methoxyphenoxy)benzaldehyde was not located. The following guidance is synthesized from SDSs of structurally similar aromatic aldehydes and established laboratory safety protocols. Researchers should always conduct a thorough risk assessment before handling any new chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Appropriate PPE is crucial to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN166 or NIOSH standards.[3] |
| Chemical Splash Goggles | Required when there is a potential for splashing.[4] | |
| Face Shield | To be used in conjunction with goggles for large volumes or splash hazards.[4][5] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[5] For prolonged contact, consult glove manufacturer's resistance charts. |
| Body Protection | Laboratory Coat | Buttoned, and preferably made of a flame-resistant material like Nomex® if working with flammable solvents.[5] |
| Closed-toe Shoes | Shoes must cover the entire foot.[4][5] | |
| Respiratory Protection | Fume Hood | All handling of the solid and its solutions should be conducted in a certified chemical fume hood.[1] |
| Respirator | May be required if engineering controls are insufficient. Use requires a formal respiratory protection program.[5][6] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][7][8] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][7][8] If skin irritation develops or persists, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][7][8] Remove contact lenses if present and easy to do. Continue rinsing.[1][7][8] If eye irritation persists, get medical attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach ensures safety and minimizes the risk of exposure and contamination.
-
Preparation:
-
Handling the Chemical:
-
In Case of a Spill:
-
Alert others in the vicinity.
-
For small spills, absorb the material with an inert substance like sand or vermiculite.[1]
-
Sweep or vacuum the absorbed material into a labeled hazardous waste container.[9]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways.[1][2][9]
-
Disposal Plan
Proper disposal is essential to protect the environment and comply with regulations.
-
Waste Segregation:
-
Treat all this compound waste, including contaminated gloves, weigh boats, and absorbent paper, as hazardous chemical waste.[9]
-
-
Containerization:
-
Storage and Disposal:
Chemical Handling Workflow
The following diagram illustrates the key decision points and procedures for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
